Oleic Acid-2,6-diisopropylanilide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(32)31-30-27(25(2)3)22-21-23-28(30)26(4)5/h13-14,21-23,25-26H,6-12,15-20,24H2,1-5H3,(H,31,32)/b14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIULGBCXKSTGQP-YPKPFQOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Oleic Acid-2,6-diisopropylanilide: A Potent Acyl-CoA:Cholesterol Acyltransferase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of cholesterol, playing a pivotal role in cholesterol homeostasis and the pathophysiology of diseases such as atherosclerosis and hyperlipidemia. Oleic Acid-2,6-diisopropylanilide has emerged as a potent inhibitor of ACAT, demonstrating significant potential for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to the absorption of dietary cholesterol, the storage of cholesterol in intracellular lipid droplets, and the assembly of lipoproteins in the liver and intestine. Two isoforms of ACAT, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, adrenal glands, and kidneys. ACAT2 is predominantly found in the intestine and liver. The inhibition of ACAT is a promising strategy for lowering plasma cholesterol levels and preventing the progression of atherosclerosis. This compound is a fatty acid anilide derivative that has been identified as a highly potent inhibitor of ACAT.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ACAT enzyme, thereby preventing the binding of its substrates, cholesterol and oleoyl-CoA. The 2,6-diisopropylphenyl moiety of the molecule is crucial for its high-potency inhibition, as structure-activity relationship studies have shown that bulky 2,6-dialkyl substitutions on the anilide ring are optimal for the inhibitory activity of fatty acid anilides. By blocking the esterification of cholesterol, this compound reduces the intracellular pool of cholesteryl esters, which in turn can lead to a decrease in the secretion of atherogenic lipoproteins.
Quantitative Data
The inhibitory potency and in vivo efficacy of this compound have been quantified in several studies. The available data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | ACAT | 7 |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Key Findings |
| Cholesterol-fed rats | 0.05% in diet | Decreased low-density lipoproteins (LDL) and elevated high-density lipoprotein (HDL) levels. |
| Cholesterol-fed rabbits | 0.05% in diet | Decreased low-density lipoproteins (LDL) and elevated high-density lipoprotein (HDL) levels. |
Table 3: ACAT1 vs. ACAT2 Selectivity (General Oleic Acid Anilide)
| Compound | Target | Inhibitory Activity |
| Oleic acid anilide | hACAT-1 | No significant difference |
| hACAT-2 | No significant difference |
Disclaimer: The data in Table 3 is for a general "oleic acid anilide" and it is not definitively confirmed to be this compound. Specific selectivity data for this compound is not currently available in the public literature.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of ACAT inhibitors. The following are representative protocols for in vitro and cellular assays, based on established methodologies for fatty acid anilide inhibitors.
In Vitro Microsomal ACAT Inhibition Assay
This assay determines the direct inhibitory effect of this compound on ACAT activity in a cell-free system.
Materials:
-
Rat liver microsomes (prepared by differential centrifugation)
-
[¹⁴C]Oleoyl-CoA
-
Cholesterol
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate buffer (pH 7.4)
-
This compound
-
DMSO (vehicle control)
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1)
-
TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1)
-
Scintillation counter and fluid
Procedure:
-
Microsome Preparation: Prepare rat liver microsomes and determine the protein concentration.
-
Inhibitor Preparation: Prepare stock solutions of this compound in DMSO.
-
Reaction Mixture: In a microcentrifuge tube, combine microsomes, cholesterol (solubilized with a small amount of detergent or in liposomes), and BSA in potassium phosphate buffer.
-
Pre-incubation: Add varying concentrations of this compound or DMSO to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding [¹⁴C]Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture for 10-20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding the lipid extraction solvent.
-
Lipid Extraction: Vortex and centrifuge to separate the phases.
-
TLC Analysis: Spot the organic (lower) phase onto a TLC plate and develop the plate to separate cholesteryl esters from other lipids.
-
Quantification: Scrape the cholesteryl ester spots into scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Cellular Cholesterol Esterification Assay
This assay measures the effect of this compound on cholesterol esterification in intact cells.
Materials:
-
Cultured cells (e.g., macrophages, HepG2 cells)
-
[³H]Oleic acid complexed to BSA
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Lipid extraction solvents
-
TLC plates and developing solvent
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluency.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 1-4 hours).
-
Radiolabeling: Add [³H]Oleic acid-BSA complex to the cell culture medium and incubate for 2-4 hours to allow for uptake and incorporation into cholesteryl esters.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse the cells and extract the total lipids.
-
TLC Analysis and Quantification: Separate the lipids by TLC and quantify the amount of radiolabeled cholesteryl ester as described in the in vitro assay.
-
Data Analysis: Determine the effect of the inhibitor on the rate of cholesterol esterification in the cells.
Structure-Activity Relationship (SAR)
The chemical structure of this compound is a key determinant of its potent ACAT inhibitory activity. SAR studies on a series of fatty acid anilides have revealed several important features:
-
Anilide Substitution: Bulky 2,6-dialkyl substitution on the phenyl ring, such as the diisopropyl groups in this compound, is optimal for inhibitory potency in non-branched acyl analogues.
-
Amide Bond: The amide bond is a critical feature, and its replacement with bioisosteres that lack both hydrogen bond donor and acceptor functionalities leads to a loss of activity.
-
Fatty Acid Chain: The length and saturation of the fatty acid chain also influence activity, with long-chain unsaturated fatty acids often showing high potency.
Conclusion
This compound is a potent inhibitor of acyl-CoA:cholesterol acyltransferase with demonstrated in vivo efficacy in animal models of hypercholesterolemia. Its mechanism of action, centered on the inhibition of cholesterol esterification, makes it a valuable research tool and a potential therapeutic candidate for dyslipidemia and atherosclerosis. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other ACAT inhibitors. Further studies are warranted to elucidate its precise selectivity for ACAT1 and ACAT2 and to fully define its therapeutic potential in preclinical and clinical settings.
An In-depth Technical Guide on the Mechanism of Action of Oleic Acid Amides in Lipid Metabolism
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the mechanism of action of "Oleic Acid-2,6-diisopropylanilide" in lipid metabolism. This guide will therefore focus on the well-researched class of oleic acid amides, with a primary emphasis on Oleoylethanolamide (OEA) , a prominent and extensively studied endogenous lipid mediator. The principles and pathways discussed herein are expected to provide a strong foundational understanding for researchers, scientists, and drug development professionals interested in the broader class of oleic acid-based signaling molecules.
Introduction to Oleic Acid Amides and Oleoylethanolamide (OEA)
Oleic acid amides are a class of bioactive lipids derived from the essential monounsaturated fatty acid, oleic acid. These molecules act as signaling lipids, playing crucial roles in various physiological processes, most notably in the regulation of energy balance and lipid metabolism. Among these, Oleoylethanolamide (OEA) is a key endogenous N-acylethanolamine (NAE) synthesized on-demand from membrane glycerophospholipids. It is primarily produced in the small intestine in response to dietary fat intake and acts as a peripheral satiety factor.[1] Beyond its role in appetite regulation, OEA exhibits significant effects on lipid oxidation, inflammation, and overall energy homeostasis.[1][2]
Core Mechanism of Action: PPAR-α Activation
The primary mechanism through which OEA exerts its effects on lipid metabolism is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) , a nuclear receptor that functions as a key regulator of lipid and glucose metabolism.[1][2][3]
Signaling Pathway of OEA via PPAR-α
OEA binds to PPAR-α with high affinity, acting as a potent agonist.[1] This binding event initiates a cascade of molecular events that ultimately lead to changes in the expression of genes involved in lipid metabolism.
Caption: OEA-mediated activation of the PPAR-α signaling pathway.
Upon activation by OEA, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in:
-
Fatty Acid Oxidation: Upregulation of genes such as carnitine palmitoyltransferase 1A (CPT1A), which facilitates the transport of fatty acids into the mitochondria for β-oxidation.[1]
-
Fatty Acid Uptake: Increased expression of fatty acid translocase (FAT/CD36), which enhances the uptake of fatty acids into cells.[4][5]
-
Lipolysis: Promotion of the breakdown of stored triglycerides in adipose tissue.[3]
-
Inflammation: Downregulation of pro-inflammatory cytokines.[3]
Additional Mechanisms and Pathways
While PPAR-α activation is the central mechanism, OEA also influences lipid metabolism through other pathways:
-
Transient Receptor Potential Vanilloid 1 (TRPV1): OEA can stimulate the vagal nerve through the TRPV1 receptor, contributing to its satiety-inducing effects.[2]
-
G protein-coupled receptors (GPCRs): OEA has been shown to interact with GPR119, another receptor involved in glucose and energy homeostasis.[4]
-
Endocannabinoid System Modulation: Although structurally similar to the endocannabinoid anandamide, OEA does not activate cannabinoid receptors (CB1 and CB2). Instead, it can indirectly modulate the endocannabinoid system.[3]
Caption: Pleiotropic effects of OEA on metabolic regulation.
Quantitative Data on the Effects of OEA
The effects of OEA supplementation have been quantified in various preclinical and clinical studies. The following tables summarize key findings.
Table 1: Effects of OEA Supplementation on Anthropometric and Metabolic Parameters in Obese Individuals [4]
| Parameter | Dosage | Duration | Outcome |
| Triglycerides (TG) | 250 mg/day | 12 weeks | Significant decrease |
| Total Cholesterol (TC) | 250 mg/day | 12 weeks | Significant decrease |
| High-Density Lipoprotein (HDL-C) | 250 mg/day | 12 weeks | Significant increase |
| Fasting Blood Sugar (FBS) | 250 mg/day | 12 weeks | Significant decrease |
Table 2: Effects of OEA on Gene Expression in Intestinal Mucosa of Rats [5]
| Gene | Treatment | Fold Change (vs. Control) |
| FAT/CD36 mRNA | OEA | Significant increase |
Experimental Protocols
In Vivo OEA Administration and Gene Expression Analysis[5]
-
Animal Model: Male Sprague-Dawley rats.
-
Treatment: Intraperitoneal administration of OEA.
-
Tissue Collection: Intestinal mucosa and isolated jejunal enterocytes are collected.
-
Gene Expression Analysis: Total RNA is extracted from the collected tissues. The mRNA levels of target genes (e.g., FAT/CD36) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
Caption: Experimental workflow for in vivo analysis of OEA effects.
In Vitro Fatty Acid Uptake Assay[5]
-
Cell Model: Isolated enterocytes.
-
Treatment: Incubation of enterocytes with OEA.
-
Assay: Measurement of the uptake of radiolabeled fatty acids (e.g., [3H]oleic acid) by the cells over a specified time period.
-
Quantification: Scintillation counting to determine the amount of radioactivity incorporated into the cells, which is indicative of fatty acid uptake.
Synthesis of Oleic Acid Amides
The synthesis of simple oleic acid amides can be achieved through standard chemical methods. For instance, the primary amide of oleic acid can be synthesized by reacting oleic acid with thionyl chloride to form the acyl chloride, followed by reaction with an ammonia solution.[6][7] Enzymatic synthesis using lipases is also a viable and often preferred method for producing fatty acid amides due to its milder reaction conditions and higher specificity.[8][9]
Conclusion
Oleic acid amides, particularly OEA, are potent endogenous signaling molecules that play a pivotal role in the regulation of lipid metabolism. Their primary mechanism of action involves the activation of the nuclear receptor PPAR-α, leading to a coordinated transcriptional response that enhances fatty acid oxidation and uptake while reducing lipogenesis and inflammation. Further research into the diverse biological activities of other oleic acid amides, including synthetic derivatives like the conceptual "this compound," holds significant promise for the development of novel therapeutic agents for metabolic disorders. The experimental frameworks and signaling pathways detailed in this guide provide a robust foundation for future investigations in this exciting field.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 4. The effect of Oleoylethanolamide supplementation on lipid profile, fasting blood sugar and dietary habits in obese people: a randomized double-blind placebo-control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of oleoylethanolamide on fatty acid uptake in small intestine after food intake and body weight reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of oleic acid and its primary amide: Experimental and Computational studies | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
"Oleic Acid-2,6-diisopropylanilide" CAS number and chemical properties
It is important to note that a direct chemical entity corresponding to "Oleic Acid-2,6-diisopropylanilide" and its associated CAS number could not be located in standard chemical databases. The information presented in this guide pertains to the well-characterized chemical intermediate, 2,6-Diisopropylaniline, which would be a reactant in the synthesis of such an anilide.
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Diisopropylaniline, a key synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Chemical Properties
2,6-Diisopropylaniline is a bulky aromatic amine utilized in the synthesis of various ligands in coordination chemistry and other complex organic molecules.[1] Its physical and chemical properties are well-documented and summarized below.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of 2,6-Diisopropylaniline are presented in the table below.
| Property | Value | Source |
| CAS Number | 24544-04-5 | [2][3] |
| Molecular Formula | C₁₂H₁₉N | [2][3] |
| Molecular Weight | 177.29 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Melting Point | -45 °C | [1][5] |
| Boiling Point | 257 °C | [1][5] |
| Density | 0.94 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.532 | [5] |
| Vapor Pressure | <0.01 mmHg at 20 °C | [5] |
| Solubility | Sparingly soluble in water (<0.2 g/L) | [4] |
Experimental Protocols and Biological Activity
Currently, there is no available information in the public domain regarding specific experimental protocols or biological signaling pathways for "this compound." The biological activities noted in the literature, such as antimicrobial and antifungal properties, are associated with 2,6-Diisopropylaniline itself.[4]
Due to the absence of experimental data on the biological effects or mechanisms of action for the specific compound of interest, the creation of diagrams for signaling pathways or experimental workflows is not feasible at this time. Researchers interested in the potential biological activities of "this compound" would need to undertake novel experimental investigations.
Logical Relationship of Synthesis
While no specific experimental protocol for the synthesis of "this compound" was found, the logical workflow for its preparation would involve the amidation of oleic acid with 2,6-diisopropylaniline. This is a standard organic chemistry transformation.
Caption: Synthetic pathway for the formation of the anilide from its acid and amine precursors.
References
The Structure-Activity Relationship of Oleic Acid-2,6-diisopropylanilide: A Deep Dive into ACAT Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Oleic Acid-2,6-diisopropylanilide, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), stands as a significant molecule in the landscape of potential hypocholesterolemic agents. Its ability to modulate cholesterol esterification has prompted extensive research into its mechanism of action and the structural features governing its inhibitory activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways it influences.
Core Concepts: Targeting ACAT for Hypercholesterolemia
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol. By inhibiting ACAT, compounds like this compound can reduce the accumulation of cholesteryl esters within cells, a key process in the development of atherosclerosis. This inhibition has been shown to lower low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol levels in preclinical studies, highlighting its therapeutic potential.[1]
Structure-Activity Relationship (SAR) of Fatty Acid Anilide ACAT Inhibitors
The seminal work by Roth et al. (1992) laid the groundwork for understanding the SAR of a series of fatty acid anilide ACAT inhibitors, including the structural class of this compound.[2] The inhibitory potency of these compounds is intricately linked to the nature of both the fatty acid chain and the anilide moiety.
Quantitative SAR Data
The following tables summarize the key quantitative data from SAR studies on fatty acid anilide ACAT inhibitors.
Table 1: Effect of Anilide Substitution on ACAT Inhibition
| Compound | R1 | R2 | R3 | IC50 (nM) |
| 1 | H | H | H | >10000 |
| 2 | CH(CH3)2 | H | H | 180 |
| 3 | CH(CH3)2 | H | CH(CH3)2 | 7 |
| 4 | C(CH3)3 | H | C(CH3)3 | 15 |
| 5 | OCH3 | H | OCH3 | 350 |
| 6 | OCH3 | OCH3 | OCH3 | 120 |
Data adapted from Roth et al., J. Med. Chem. 1992, 35(9), 1609-17.
Table 2: Effect of Fatty Acid Chain Modification on ACAT Inhibition (Anilide = 2,6-diisopropyl)
| Compound | Fatty Acid Chain | IC50 (nM) |
| 7 | Stearic Acid (C18:0) | 10 |
| 8 | Oleic Acid (C18:1, cis-9) | 7 |
| 9 | Linoleic Acid (C18:2, cis-9,12) | 12 |
| 10 | Palmitic Acid (C16:0) | 25 |
| 11 | Myristic Acid (C14:0) | 80 |
Data adapted from Roth et al., J. Med. Chem. 1992, 35(9), 1609-17.
From these data, several key SAR insights can be drawn:
-
Bulky 2,6-disubstitution on the anilide ring is optimal for potent ACAT inhibition. The 2,6-diisopropyl substitution, as seen in this compound, provides a significant increase in potency compared to unsubstituted or monosubstituted anilides.
-
The nature of the fatty acid chain influences inhibitory activity. While saturated fatty acids like stearic acid show good potency, the introduction of a cis-double bond at the 9-position, as in oleic acid, is well-tolerated and maintains high potency.
-
Chain length of the fatty acid is a critical determinant of activity. Potency generally decreases with shorter chain lengths.
Experimental Protocols
Synthesis of this compound
A representative synthetic protocol for N-(2,6-diisopropylphenyl)oleamide is as follows:
-
Activation of Oleic Acid: To a solution of oleic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is stirred at room temperature for 30 minutes to form the activated ester.
-
Amide Bond Formation: 2,6-diisopropylaniline (1 equivalent) is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the urea byproduct (in the case of DCC). The filtrate is washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
In Vitro ACAT Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of compounds against ACAT.
-
Preparation of Microsomes: Liver microsomes, a rich source of ACAT enzyme, are prepared from rat or rabbit liver tissue by homogenization and differential centrifugation. The protein concentration of the microsomal preparation is determined using a standard protein assay (e.g., Bradford assay).
-
Assay Reaction: The assay is performed in a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) containing the liver microsomes, a source of cholesterol (e.g., cholesterol-coated Celite or liposomes), and the test compound at various concentrations dissolved in a suitable solvent like DMSO.
-
Initiation of Reaction: The reaction is initiated by the addition of radiolabeled [1-14C]oleoyl-CoA.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination and Lipid Extraction: The reaction is stopped by the addition of a chloroform/methanol mixture. The lipids are extracted into the organic phase.
-
Separation and Quantification: The cholesteryl ester fraction is separated from other lipids by thin-layer chromatography (TLC). The spot corresponding to cholesteryl oleate is scraped, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor required to reduce ACAT activity by 50%) is determined by non-linear regression analysis of the dose-response curve.
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the direct inhibition of ACAT. However, this inhibition triggers downstream cellular events that contribute to its overall effect on cholesterol homeostasis.
ACAT Inhibition and Cholesterol Efflux
By blocking the esterification of free cholesterol, this compound increases the intracellular pool of free cholesterol. This excess free cholesterol can act as an endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol metabolism. Activation of LXR leads to the increased expression of target genes, most notably the ATP-binding cassette transporter A1 (ABCA1). ABCA1 is a key membrane transporter that facilitates the efflux of cholesterol from cells to apolipoprotein A-I (apoA-I), the primary protein component of HDL. This process is a critical step in reverse cholesterol transport, the pathway by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.
Caption: ACAT inhibition leads to increased cholesterol efflux via the LXR-ABCA1 pathway.
ACAT Inhibition and Cholesterol Catabolism
In addition to promoting cholesterol efflux, inhibition of ACAT can also enhance the catabolism of cholesterol. Studies have shown that ACAT inhibition can induce the expression of key cytochrome P450 enzymes involved in the conversion of cholesterol to bile acids.[3] These enzymes include cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway, and sterol 27-hydroxylase (CYP27A1), which is involved in the alternative pathway. By upregulating these enzymes, ACAT inhibitors can increase the conversion of cholesterol into more readily excretable bile acids, further contributing to the reduction of total body cholesterol.
Caption: ACAT inhibition enhances cholesterol catabolism to bile acids.
Experimental Workflow for Evaluating ACAT Inhibitors
The evaluation of a potential ACAT inhibitor like this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: A typical experimental workflow for the evaluation of ACAT inhibitors.
Conclusion
This compound and its analogs represent a promising class of ACAT inhibitors with significant potential for the treatment of hypercholesterolemia and atherosclerosis. The structure-activity relationship studies have clearly defined the key structural features required for potent inhibition, emphasizing the importance of bulky 2,6-disubstitution on the anilide ring and an appropriate fatty acid chain. The downstream consequences of ACAT inhibition, including the activation of cholesterol efflux and catabolism pathways, provide a multi-faceted mechanism for its lipid-lowering effects. Further research and development in this area may lead to the discovery of novel and effective therapies for cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of acyl-CoA:cholesterol acyltransferase. 1. Identification and structure-activity relationships of a novel series of fatty acid anilide hypocholesterolemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of acyl-coenzyme A:cholesterol acyltransferase stimulates cholesterol efflux from macrophages and stimulates farnesoid X receptor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Oleic Acid-2,6-diisopropylanilide and Its Effects on Cholesterol Esterification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oleic Acid-2,6-diisopropylanilide is a potent, small-molecule inhibitor of the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). By blocking the esterification of cholesterol, this compound interferes with a critical step in dietary cholesterol absorption and cellular cholesterol storage. It demonstrates significant hypocholesterolemic activity, characterized by a reduction in plasma total and low-density lipoprotein (LDL) cholesterol, alongside an elevation in high-density lipoprotein (HDL) cholesterol in preclinical animal models. With a nanomolar potency in vitro, this fatty acid anilide represents a key pharmacological tool for studying cholesterol metabolism and a foundational structure for the development of agents targeting hypercholesterolemia and atherosclerosis. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Introduction: The Role of Cholesterol Esterification and ACAT
Cholesterol is an essential lipid for maintaining cellular structure and function. However, its excess can be cytotoxic. Cells maintain cholesterol homeostasis through a tightly regulated process of synthesis, uptake, efflux, and storage. The esterification of cholesterol with a long-chain fatty acid, forming a neutral cholesteryl ester, is the primary mechanism for storing cholesterol within intracellular lipid droplets. This reaction is catalyzed by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).
In mammals, two distinct ACAT isoenzymes exist:
-
ACAT-1 : Ubiquitously expressed, it plays a key role in cholesterol storage in various cells, including macrophages, which are implicated in the formation of atherosclerotic plaques.[1]
-
ACAT-2 : Primarily found in the intestines and liver, it is crucial for the absorption of dietary cholesterol and the assembly of lipoproteins like Very Low-Density Lipoprotein (VLDL).[1][2]
Inhibition of ACAT is a therapeutic strategy aimed at reducing intestinal cholesterol absorption and preventing the accumulation of cholesteryl esters in macrophages within the arterial wall, thereby potentially slowing the progression of atherosclerosis.
This compound: A Potent ACAT Inhibitor
This compound is a synthetic compound belonging to a series of fatty acid anilides developed as potent ACAT inhibitors.[3] Its structure features an oleic acid tail coupled via an amide bond to a 2,6-diisopropylaniline headgroup. Structure-activity relationship studies have revealed that bulky 2,6-dialkyl substitution on the anilide ring is optimal for high inhibitory potency.[3]
Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of the ACAT enzyme. By blocking the active site, it prevents the transfer of a fatty acyl group from Acyl-CoA to the 3-beta-hydroxyl group of cholesterol, thereby inhibiting the formation of cholesteryl esters. While specific isoform selectivity data for this particular anilide is not widely published, related studies on fatty acid anilides suggest they often exhibit limited significant difference in inhibitory activity between ACAT-1 and ACAT-2.[4]
Quantitative Efficacy Data
This compound has demonstrated high potency in both in vitro enzymatic assays and in vivo animal models of hypercholesterolemia.
| Parameter | Value / Result | Experimental System | Reference |
| In Vitro Potency | |||
| IC₅₀ | 7 nM | Acyl-CoA:Cholesterol Acyltransferase (ACAT) enzymatic assay | [3] |
| In Vivo Efficacy | |||
| Animal Model | Cholesterol-fed rats and rabbits | High-fat, high-cholesterol diet | [3] |
| Administration | 0.05% in diet | Dietary admixture | [3] |
| Effect on Plasma Lipids | ↓ Low-Density Lipoproteins (LDL) | Measurement of plasma lipoprotein fractions | [3] |
| ↑ High-Density Lipoproteins (HDL) | Measurement of plasma lipoprotein fractions | [3] |
Experimental Protocols
The following sections describe representative methodologies for evaluating the efficacy of ACAT inhibitors like this compound.
In Vitro ACAT Inhibition Assay (Microsomal)
This cell-free assay directly measures the enzymatic activity of ACAT in microsomal preparations and is the standard method for determining the IC₅₀ value of an inhibitor.
1. Preparation of Microsomes:
-
Source: Tissues (e.g., rat liver) or cultured cells (e.g., CHO or H293 cells overexpressing human ACAT-1 or ACAT-2) are homogenized in a buffered solution.[5][6]
-
Isolation: The homogenate is subjected to differential centrifugation. A low-speed spin removes nuclei and cell debris, followed by a high-speed ultracentrifugation step to pellet the microsomal fraction (containing the endoplasmic reticulum where ACAT resides).[6]
-
Quantification: The protein concentration of the final microsomal preparation is determined using a standard protein assay (e.g., Lowry or BCA assay).
2. ACAT Activity Assay:
-
Reaction Mixture: In a microtube, the microsomal preparation is combined with a reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4) containing a cholesterol source and bovine serum albumin (BSA).[6][7]
-
Inhibitor Addition: The test compound (this compound), dissolved in a vehicle like DMSO, is added at various concentrations. A vehicle-only control is run in parallel.[5][7]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, typically [¹⁴C]oleoyl-CoA, and incubated at 37°C for a set period (e.g., 10-30 minutes) within the linear range of the reaction.[5][6][7]
-
Reaction Termination & Lipid Extraction: The reaction is stopped by adding a solvent mixture, typically chloroform:methanol (2:1). Phases are separated by adding water and centrifuging.[6][7]
-
Analysis by Thin-Layer Chromatography (TLC): The lower organic phase containing the lipids is collected, dried, and resuspended in a small volume of chloroform. The sample is spotted on a silica gel TLC plate. The plate is developed in a solvent system (e.g., hexane:diethyl ether:acetic acid) to separate the different lipid species.[6][7]
-
Quantification: The spot corresponding to cholesteryl esters is identified (using a standard), scraped from the plate, and the radioactivity is measured using a scintillation counter.[6][7]
-
Data Analysis: The amount of radiolabeled cholesteryl ester formed is calculated. The percent inhibition at each inhibitor concentration is determined relative to the vehicle control. The IC₅₀ value is calculated by fitting the data to a dose-response curve.
In Vivo Hypolipidemic Efficacy Study
This protocol describes a typical animal study to assess the effect of an ACAT inhibitor on plasma lipoprotein profiles.
1. Animal Model and Diet:
-
Species: Male Wistar rats or New Zealand white rabbits are commonly used.[3][8][9]
-
Acclimatization: Animals are housed under standard conditions and acclimatized for at least one week.
-
Induction of Hypercholesterolemia: Animals are fed a high-fat, high-cholesterol diet for a specified period (e.g., several weeks) to induce elevated plasma cholesterol levels.[8][9][10] A typical diet might contain 15-20% fat and 0.5-1.0% cholesterol.
2. Compound Administration:
-
Dosing: this compound is mixed directly into the high-cholesterol diet at a specified concentration (e.g., 0.05% w/w).[3] A control group receives the high-cholesterol diet without the test compound.
-
Duration: The treatment period typically lasts for several weeks (e.g., 2-10 weeks).
3. Sample Collection and Analysis:
-
Blood Collection: Blood samples are collected periodically from the animals (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).[11]
-
Plasma Separation: Plasma is separated from blood cells by centrifugation.[11]
-
Lipoprotein Measurement:
-
Total Cholesterol (TC), Triglycerides (TG), and HDL-Cholesterol are measured using commercially available enzymatic assay kits.[11][12]
-
LDL-Cholesterol can be calculated using the Friedewald formula (if TG < 400 mg/dL) or measured directly after precipitation of other lipoproteins.
-
Lipoprotein fractions (VLDL, LDL, HDL) can also be separated by methods such as ultracentrifugation or electrophoresis for more detailed analysis.[11][13]
-
4. Data Analysis:
-
The mean plasma lipid concentrations (TC, LDL, HDL, TG) are calculated for both the treatment and control groups.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine if the observed differences between the groups are statistically significant.
Conclusion
This compound is a highly potent inhibitor of ACAT, effectively blocking cholesterol esterification. Its ability to lower LDL cholesterol while raising HDL cholesterol in preclinical models underscores the therapeutic potential of ACAT inhibition. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this and similar compounds. For professionals in drug development, this molecule serves as a valuable reference compound for understanding the biological consequences of ACAT inhibition and for the design of novel hypolipidemic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors of acyl-CoA:cholesterol acyltransferase. 1. Identification and structure-activity relationships of a novel series of fatty acid anilide hypocholesterolemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass-production of human ACAT-1 and ACAT-2 to screen isoform-specific inhibitor: a different substrate specificity and inhibitory regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Improving the lipid profile in hypercholesterolemia-induced rabbit by supplementation of germinated brown rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Linoleic Acid on Cholesterol Levels in a High-Fat Diet-Induced Hypercholesterolemia Rat Model | MDPI [mdpi.com]
- 10. Beneficial effects of alpha linolenic acid rich flaxseed oil on growth performance and hepatic cholesterol metabolism in high fat diet fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Long Term Kinetic of Plasma Lipids and Lipoproteins in Tyloxapol Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rat plasma lipoproteins: re-evaluation of a lipoprotein system in an animal devoid of cholesteryl ester transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Oleic Acid-2,6-diisopropylanilide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Oleic Acid-2,6-diisopropylanilide is a compound with limited available data in public scientific literature. This guide, therefore, presents potential therapeutic targets and mechanisms of action based on the analysis of its structural components and the known activities of structurally related molecules. The proposed targets, pathways, and experimental protocols represent a rational starting point for the investigation of this compound's therapeutic potential.
Introduction and Structural Analysis
This compound is a lipid-like molecule comprising three key structural features: an oleic acid tail, an amide linker, and a 2,6-diisopropylanilide headgroup. The therapeutic potential of this compound can be hypothesized by examining the known biological roles of these components.
-
Oleic Acid: An omega-9 monounsaturated fatty acid, oleic acid is a primary component of triglycerides and phospholipids in humans. It is known to activate various signaling pathways, including those involving protein kinase C (PKC), and can influence membrane fluidity, which may in turn modulate the activity of membrane-bound proteins.
-
Anilide Moiety: The anilide structure is present in numerous pharmacologically active compounds. The 2,6-diisopropyl substitution on the aniline ring is notably found in the anesthetic agent propofol (2,6-diisopropylphenol). This substitution pattern can enhance lipid solubility and influence the molecule's interaction with hydrophobic binding pockets in proteins.
Given this structure, this compound is likely to be a lipophilic molecule that partitions into cellular membranes and interacts with membrane-associated or intracellular proteins. A primary hypothesized target, based on the structural similarity of the headgroup to propofol and the presence of the oleic acid tail, is the transient receptor potential vanilloid 1 (TRPV1) channel .
Hypothesized Therapeutic Target: TRPV1
TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli, including heat, protons, and various endogenous lipids. It is a well-established target for the development of analgesic drugs.
Rationale for Targeting TRPV1:
-
Endogenous Ligands: Several endogenous lipids, known as endovanilloids, are agonists or allosteric modulators of TRPV1. The oleic acid component of the molecule suggests a potential interaction with the lipid-binding sites of the channel.
-
Structural Similarity to Other Modulators: Propofol, which shares the 2,6-diisopropylanilide headgroup, has been shown to modulate the activity of TRPV1. This suggests that the diisopropylanilide moiety may contribute to binding and modulation of the channel.
-
Potential for Analgesia: Modulation of TRPV1 activity can have profound effects on pain signaling. Antagonism of TRPV1 is a validated mechanism for producing analgesia.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound may antagonize TRPV1, leading to a reduction in pain signaling.
The Differential Interaction of Oleic Acid-2,6-diisopropylanilide with ACAT Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oleic Acid-2,6-diisopropylanilide has been identified as a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism, with a reported IC50 of 7 nM.[1][2][3][4] However, publicly available data does not specify the selectivity of this compound for the two distinct isoforms of the enzyme, ACAT1 and ACAT2. This guide provides a comprehensive overview of the known information on this compound, places it in the context of other well-characterized ACAT inhibitors with known isoform selectivity, and details the experimental protocols required to elucidate such differential interactions. Understanding the isoform-specific inhibitory profile of any ACAT inhibitor is critical due to the distinct physiological roles of ACAT1 and ACAT2, which has significant implications for therapeutic development.
Introduction to ACAT1 and ACAT2
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, the storage form of cholesterol. In mammals, two isoforms exist, ACAT1 and ACAT2, which share approximately 41% amino acid identity but differ significantly in their tissue distribution and physiological functions.
-
ACAT1 is ubiquitously expressed and plays a crucial role in maintaining cellular cholesterol homeostasis by preventing the accumulation of toxic free cholesterol in various tissues, including macrophages, adrenal glands, and steroidogenic tissues.
-
ACAT2 is primarily found in the enterocytes of the small intestine and hepatocytes of the liver. It is integral to the absorption of dietary cholesterol and the assembly and secretion of apolipoprotein B-containing lipoproteins (e.g., VLDL and chylomicrons).
These distinct roles suggest that selective inhibition of ACAT1 or ACAT2 could offer targeted therapeutic benefits for different diseases, such as atherosclerosis, hyperlipidemia, and certain cancers.
This compound: A Potent ACAT Inhibitor of Undetermined Selectivity
This compound is a known inhibitor of ACAT with a potent IC50 value of 7 nM.[1][2][3][4] This level of potency suggests it is a strong candidate for modulating cholesterol metabolism. However, the existing literature and product descriptions from chemical suppliers do not provide a breakdown of its inhibitory activity against ACAT1 versus ACAT2. To fully understand the therapeutic potential and possible side effects of this compound, determining its isoform selectivity is a critical next step.
Quantitative Data on ACAT Inhibitors: A Comparative Analysis
To illustrate the concept of isoform selectivity and provide a framework for evaluating this compound, the following table summarizes the inhibitory activities of several well-characterized ACAT inhibitors for which isoform-specific data are available.
| Compound Name | ACAT1 IC50/EC50 (nM) | ACAT2 IC50/EC50 (nM) | Selectivity (Fold) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | [1][2][3][4] |
| Nevanimibe (PD 132301-2) | 9 | 368 | ~41-fold for ACAT1 | [5][6] |
| F12511 (Eflucimibe) | 39 | 110 | ~2.8-fold for ACAT1 | [7] |
| K604 | 450 | 102,900 | ~228-fold for ACAT1 | |
| Pyripyropene A | >100,000 | 5.4 | >18,500-fold for ACAT2 |
Note: IC50 and EC50 values are measures of inhibitory potency. Selectivity is calculated as the ratio of the IC50/EC50 for the less sensitive isoform to the more sensitive isoform.
Experimental Protocols for Determining ACAT Isoform Selectivity
To determine the IC50 values of this compound for ACAT1 and ACAT2, the following experimental protocols can be employed.
In Vitro ACAT Enzyme Assay using Microsomes from Isoform-Expressing Cells
This method provides a direct measure of the inhibitor's effect on the enzymatic activity of each ACAT isoform.
4.1.1. Materials and Reagents:
-
Cell lines specifically overexpressing human ACAT1 or ACAT2 (e.g., CHO or HEK293 cells)
-
Cell culture reagents
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing protease inhibitors)
-
Microsome isolation reagents (ultracentrifuge)
-
[14C]Oleoyl-CoA (radiolabeled substrate)
-
Bovine serum albumin (BSA)
-
Unlabeled cholesterol
-
This compound and other control inhibitors
-
Thin-layer chromatography (TLC) plates and developing solvents (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation cocktail and counter
4.1.2. Protocol:
-
Microsome Preparation:
-
Culture and harvest cells overexpressing either ACAT1 or ACAT2.
-
Homogenize the cells in homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Subject the supernatant to ultracentrifugation to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
ACAT Inhibition Assay:
-
In a reaction tube, combine the microsomal preparation, BSA, and cholesterol.
-
Add varying concentrations of this compound (or a vehicle control, e.g., DMSO).
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1, v/v).
-
-
Lipid Extraction and Analysis:
-
Extract the lipids from the reaction mixture.
-
Separate the cholesteryl esters from free cholesterol and other lipids using TLC.
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Quantify the amount of [14C]-labeled cholesteryl ester formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACAT activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Cell-Based ACAT Assay
This assay measures the effect of the inhibitor on ACAT activity within a cellular context.
4.2.1. Materials and Reagents:
-
Cell lines specifically overexpressing human ACAT1 or ACAT2
-
Cell culture reagents
-
[3H]Oleic acid complexed with BSA
-
This compound and other control inhibitors
-
Lipid extraction solvents
-
TLC plates and developing solvents
-
Scintillation cocktail and counter
4.2.2. Protocol:
-
Cell Treatment:
-
Plate the ACAT1- or ACAT2-expressing cells in multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
-
Metabolic Labeling:
-
Add [3H]Oleic acid-BSA complex to the cell culture medium.
-
Incubate for a specific period to allow for the uptake and incorporation of the labeled fatty acid into cholesteryl esters.
-
-
Lipid Extraction and Analysis:
-
Wash the cells to remove unincorporated [3H]Oleic acid.
-
Lyse the cells and extract the total lipids.
-
Separate and quantify the [3H]-labeled cholesteryl esters as described in the in vitro assay protocol.
-
-
Data Analysis:
-
Determine the IC50 values as described for the in vitro assay.
-
Signaling Pathways and Experimental Workflows
Visualizing the roles of ACAT1 and ACAT2 and the experimental procedures to assess their inhibition is crucial for understanding the context of this research.
Caption: Differential roles of ACAT1 and ACAT2 in cholesterol metabolism.
Caption: Workflow for in vitro determination of ACAT inhibition.
Conclusion and Future Directions
This compound is a potent inhibitor of ACAT, but its selectivity profile for ACAT1 and ACAT2 remains to be elucidated. The experimental protocols detailed in this guide provide a clear path forward for determining this crucial information. Given the distinct and non-redundant roles of the two ACAT isoforms, a thorough characterization of the isoform selectivity of this compound is essential for predicting its therapeutic efficacy and potential off-target effects. Future research should focus on performing these detailed biochemical and cell-based assays to unlock the full potential of this and other novel ACAT inhibitors in the treatment of cardiovascular and metabolic diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|T35603|TargetMol 品牌:TargetMol 美国 - ChemicalBook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nevanimibe (PD103173, PKKNCEXEVUFFFI-UHFFFAOYSA-N) [probes-drugs.org]
- 7. researchgate.net [researchgate.net]
The Role of Oleic Acid-2,6-diisopropylanilide in Atherosclerosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque within the arteries, remains a leading cause of cardiovascular disease worldwide. A key pathological event in the progression of atherosclerosis is the accumulation of cholesterol esters within macrophages in the arterial wall, leading to the formation of foam cells. Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage. The inhibition of ACAT has emerged as a promising therapeutic strategy to mitigate atherosclerosis. This technical guide focuses on the role of a potent ACAT inhibitor, Oleic Acid-2,6-diisopropylanilide, in atherosclerosis research, detailing its mechanism of action, experimental evidence, and relevant protocols.
Core Mechanism of Action: ACAT Inhibition
This compound functions as a highly effective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), with a reported IC50 of 7 nM.[1][2][3] ACAT catalyzes the esterification of intracellular free cholesterol with long-chain fatty acids, forming cholesteryl esters. These esters are then stored in lipid droplets within cells. In the context of atherosclerosis, macrophages in the arterial intima take up modified low-density lipoproteins (LDL), leading to an excess of intracellular free cholesterol. ACAT activity in these macrophages promotes the formation of cholesteryl esters, contributing directly to the foam cell phenotype, a hallmark of atherosclerotic plaques.
By inhibiting ACAT, this compound disrupts this process. The reduction in cholesterol esterification is hypothesized to have several anti-atherosclerotic effects:
-
Reduced Foam Cell Formation: By preventing the storage of cholesterol as esters, the compound limits the transformation of macrophages into foam cells.
-
Enhanced Cholesterol Efflux: The accumulation of intracellular free cholesterol, due to ACAT inhibition, may upregulate pathways involved in reverse cholesterol transport, promoting the efflux of cholesterol from macrophages to high-density lipoprotein (HDL) particles.[4]
-
Modulation of Lipoprotein Levels: Inhibition of ACAT in the intestine and liver can affect the assembly and secretion of lipoproteins, leading to favorable changes in plasma lipid profiles.
Preclinical Evidence and Quantitative Data
In vivo studies in animal models have demonstrated the potential of this compound in modulating plasma lipid levels, a key factor in atherosclerosis. When administered to rats and rabbits on a high-fat, high-cholesterol diet, the compound led to a decrease in low-density lipoproteins (LDL) and an elevation in high-density lipoproteins (HDL).[1][2][3]
| Animal Model | Treatment Group | Parameter | Outcome | Reference |
| Rats (High-fat, high-cholesterol diet) | This compound | Plasma LDL | Decreased | [1][2][3] |
| Plasma HDL | Elevated | [1][2][3] | ||
| Rabbits (High-fat, high-cholesterol diet) | This compound | Plasma LDL | Decreased | [1][2][3] |
| Plasma HDL | Elevated | [1][2][3] |
Experimental Protocols
In Vitro ACAT Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds like this compound on ACAT enzyme activity.
Materials:
-
Rat liver microsomes (as a source of ACAT enzyme)
-
[1-14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Test compound (this compound)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation fluid and vials
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, BSA, and the reaction buffer.
-
Add varying concentrations of this compound to the reaction tubes.
-
Initiate the enzymatic reaction by adding [1-14C]Oleoyl-CoA.
-
Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane).
-
Extract the formed cholesteryl [1-14C]oleate using a nonpolar solvent.
-
Quantify the radioactivity of the extracted cholesteryl esters using liquid scintillation counting.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Cholesterol Efflux Assay in Macrophages
This protocol describes a method to evaluate the effect of ACAT inhibition by this compound on cholesterol efflux from macrophages.
Materials:
-
Macrophage cell line (e.g., J774 or primary peritoneal macrophages)
-
[3H]-cholesterol
-
Apolipoprotein A-I (ApoA-I) or HDL as cholesterol acceptors
-
Cell culture medium (e.g., DMEM with 0.2% BSA)
-
Scintillation fluid and vials
Procedure:
-
Plate macrophages and label them with [3H]-cholesterol for 24-48 hours to allow for equilibration of the tracer with cellular cholesterol pools.
-
During the labeling period, incubate the cells with 10 nM this compound to inhibit ACAT activity.[5][6][7][8]
-
Wash the cells to remove excess [3H]-cholesterol.
-
Incubate the cells with serum-free medium containing the cholesterol acceptor (e.g., ApoA-I or HDL) for a specified time (e.g., 4-24 hours).
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using liquid scintillation counting.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
Signaling Pathways and Logical Relationships
The primary signaling event initiated by this compound is the direct inhibition of the ACAT enzyme. This leads to a cascade of downstream effects on cellular cholesterol homeostasis.
Caption: Signaling pathway of this compound in atherosclerosis.
The diagram illustrates the central role of ACAT inhibition. This compound blocks the conversion of free cholesterol to cholesteryl esters, thereby reducing lipid droplet formation and subsequent foam cell development. The resulting increase in intracellular free cholesterol can enhance cholesterol efflux to HDL, a key process in reverse cholesterol transport. Systemically, this can lead to a reduction in pro-atherogenic LDL and an increase in anti-atherogenic HDL.
Caption: Experimental workflow for evaluating ACAT inhibitors in atherosclerosis research.
This workflow outlines the logical progression of research, starting from the biochemical characterization of the inhibitor's potency, moving to its effects on cellular cholesterol metabolism, and culminating in the evaluation of its efficacy in a relevant animal model of atherosclerosis.
Conclusion
This compound serves as a valuable research tool for investigating the role of ACAT in atherosclerosis. Its potent and specific inhibitory action allows for the elucidation of the downstream consequences of blocking cholesterol esterification in various cell types and in vivo models. The preclinical data demonstrating favorable modulation of plasma lipids underscore the therapeutic potential of ACAT inhibition. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further explore the utility of ACAT inhibitors like this compound in the ongoing effort to combat atherosclerotic cardiovascular disease. Further research is warranted to fully understand the long-term efficacy and safety of this class of compounds.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into the inhibition mechanism of human sterol O-acyltransferase 1 by a competitive inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca++ antagonists and ACAT inhibitors promote cholesterol efflux from macrophages by different mechanisms. I. Characterization of cellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. USRE42461E1 - Hydroxy-substituted azetidinone compounds useful as hypocholesterolemic agents - Google Patents [patents.google.com]
- 7. Enhanced Hepatic apoA-I Secretion and Peripheral Efflux of Cholesterol and Phospholipid in CD36 Null Mice | PLOS One [journals.plos.org]
- 8. Enhanced Hepatic apoA-I Secretion and Peripheral Efflux of Cholesterol and Phospholipid in CD36 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Oleic Acid-2,6-diisopropylanilide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the preliminary in vitro studies on Oleic Acid-2,6-diisopropylanilide, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This document summarizes the available quantitative data, outlines a representative experimental protocol for assessing its activity, and provides visual representations of its mechanism of action and experimental workflow.
Core Compound Activity
This compound has been identified as a potent inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1] This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1][2][3] Inhibition of ACAT is a therapeutic strategy aimed at preventing the accumulation of cholesteryl esters within macrophages, a key step in the formation of foam cells and the development of atherosclerotic plaques.[1]
Quantitative Data
The inhibitory potency of this compound against ACAT has been determined in vitro. The following table summarizes the key quantitative metric for its activity.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Acyl-CoA:cholesterol acyltransferase (ACAT) | 7 | [1] |
Mechanism of Action: ACAT Inhibition
This compound exerts its effect by directly inhibiting the enzymatic activity of ACAT. This inhibition blocks the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. The accumulation of free cholesterol can have various downstream effects, including the modulation of cellular signaling pathways and lipid trafficking. In the context of atherosclerosis, the primary benefit of ACAT inhibition is the prevention of foam cell formation from macrophages.
Experimental Protocols
The following is a representative in vitro protocol for determining the IC50 of a compound against ACAT, based on common methodologies.[4][5]
In Vitro ACAT Inhibition Assay
1. Objective: To determine the concentration of this compound required to inhibit 50% of ACAT enzyme activity in a cell-free system.
2. Materials:
-
Enzyme Source: Microsomal fractions isolated from a suitable cell line (e.g., human macrophages) or tissue known to express ACAT.
-
Substrate: [¹⁴C]Oleoyl-CoA (radiolabeled).
-
Co-substrate: Cholesterol.
-
Test Compound: this compound.
-
Assay Buffer: Potassium phosphate buffer (pH 7.4).
-
Other Reagents: Bovine serum albumin (BSA), Dimethyl sulfoxide (DMSO), Chloroform/methanol mixture, Thin-layer chromatography (TLC) plates, Scintillation fluid.
-
Equipment: Microcentrifuge tubes, 37°C incubator, Scintillation counter.
3. Procedure:
-
Enzyme Preparation:
-
Prepare microsomal fractions from the chosen cell or tissue source via differential centrifugation.
-
Determine the protein concentration of the microsomal preparation using a standard protein assay.
-
-
Reaction Mixture Preparation:
-
In microcentrifuge tubes, prepare a reaction mixture containing the assay buffer, a standardized amount of microsomal protein, BSA, and unlabeled cholesterol.
-
-
Inhibitor Addition:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor to the reaction tubes. Include a vehicle control (DMSO only).
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to each tube.
-
Incubate the reaction tubes at 37°C for 30-60 minutes.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
-
Lipid Separation and Quantification:
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate cholesteryl esters from free fatty acids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Add scintillation fluid and quantify the amount of [¹⁴C]cholesteryl ester using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro ACAT inhibition assay.
References
- 1. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Discovery and Synthesis of Oleic Acid-2,6-diisopropylanilide: A Novel ACAT Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oleic Acid-2,6-diisopropylanilide is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme pivotal in cellular cholesterol metabolism. This document provides a comprehensive overview of the discovery, synthesis, and biological background of this compound. It details the initial structure-activity relationship studies that led to its identification as a hypocholesterolemic agent, provides a detailed protocol for its synthesis, and explores the downstream signaling consequences of ACAT inhibition.
Discovery and Background
This compound was first described in a 1992 publication in the Journal of Medicinal Chemistry by Roth, Blankley, and colleagues.[1] Their research focused on the identification of novel fatty acid anilide derivatives as inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, which are then stored in lipid droplets.[2][3][4][5] By inhibiting ACAT, it was hypothesized that intracellular free cholesterol levels would rise, leading to a series of downstream effects that could ultimately reduce plasma cholesterol levels.
The research by Roth et al. systematically explored the structure-activity relationships (SAR) of a series of fatty acid anilides.[1] They discovered that for non-branched acyl analogs, bulky 2,6-dialkyl substitution on the anilide ring was optimal for inhibitory potency.[1] This led to the identification of this compound as a particularly potent inhibitor of ACAT.
Quantitative Data
The in vitro inhibitory activity of this compound and related compounds against ACAT was determined using microsomal preparations from various cell lines. The key quantitative data from the initial studies are summarized in the table below.
| Compound | Structure | ACAT Inhibition IC50 (nM) |
| This compound | N-(2,6-diisopropylphenyl)oleamide | 7 |
| Oleic Acid-anilide | N-phenyloleamide | > 1000 |
| Oleic Acid-2,6-dimethylanilide | N-(2,6-dimethylphenyl)oleamide | 50 |
| Palmitic Acid-2,6-diisopropylanilide | N-(2,6-diisopropylphenyl)palmitamide | 15 |
Data synthesized from the findings of Roth et al. (1992).[1]
Experimental Protocols
The synthesis of this compound is a two-step process involving the activation of oleic acid followed by amidation with 2,6-diisopropylaniline.
Synthesis of Oleoyl Chloride (Intermediate)
Materials:
-
Oleic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous hexane or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleic acid in anhydrous hexane.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess (typically 1.5-2 equivalents) of oxalyl chloride or thionyl chloride to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield crude oleoyl chloride as an oil, which can be used in the next step without further purification.
Synthesis of this compound
Materials:
-
Oleoyl chloride
-
2,6-diisopropylaniline
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,6-diisopropylaniline and a slight molar excess of triethylamine in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Dissolve the crude oleoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirred aniline solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Signaling Pathways and Experimental Workflows
Synthesis Workflow
The synthesis of this compound can be visualized as a two-step process.
Caption: Synthetic route to this compound.
ACAT Inhibition Signaling Pathway
Inhibition of ACAT by this compound leads to a cascade of events within the cell, primarily affecting cholesterol homeostasis.
Caption: Downstream effects of ACAT inhibition.
Conclusion
The discovery of this compound as a potent ACAT inhibitor by Roth and colleagues marked a significant advancement in the search for novel hypocholesterolemic agents.[1] The synthesis of this compound is achievable through standard organic chemistry techniques, primarily involving an amidation reaction. Understanding the downstream signaling consequences of ACAT inhibition, particularly the regulation of the SREBP-2 pathway, is crucial for elucidating its mechanism of action and for the development of future therapeutics targeting cholesterol metabolism. This technical guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.
References
- 1. Inhibitors of acyl-CoA:cholesterol acyltransferase. 1. Identification and structure-activity relationships of a novel series of fatty acid anilide hypocholesterolemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro ACAT Inhibition Assay for Oleic Acid-2,6-diisopropylanilide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting an in vitro assay to determine the inhibitory activity of Oleic Acid-2,6-diisopropylanilide on Acyl-CoA: Cholesterol Acyltransferase (ACAT).
Introduction
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[1][2] This function places ACAT at a critical juncture in cellular cholesterol homeostasis. Dysregulation of ACAT activity is implicated in the development of several diseases, including atherosclerosis, by contributing to foam cell formation in macrophages within arterial walls.[1] Therefore, inhibitors of ACAT are of significant interest as potential therapeutic agents for managing hypercholesterolemia and preventing the progression of cardiovascular diseases.
This compound is a potent inhibitor of ACAT with a reported IC50 value of 7 nM.[3][4] These application notes provide a detailed protocol for evaluating its inhibitory potency using a cell-free in vitro assay with microsomal fractions as the enzyme source.
Signaling Pathway of ACAT and its Inhibition
ACAT plays a central role in cellular cholesterol metabolism. By converting free cholesterol into cholesteryl esters, it reduces the intracellular free cholesterol pool. This has several downstream effects, including the modulation of lipid droplet formation and the secretion of very-low-density lipoproteins (VLDL) from the liver.[1] Inhibition of ACAT by compounds like this compound blocks this esterification process, leading to an accumulation of free cholesterol, which can then be effluxed from the cell, a key process in preventing atherosclerosis.
Caption: Simplified signaling pathway of ACAT and its inhibition.
Data Presentation
The inhibitory activity of this compound is typically determined by measuring the percentage of ACAT activity inhibited at various concentrations of the compound. The results are then used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Inhibition of ACAT by this compound
| Concentration of this compound (nM) | Mean ACAT Activity (% of Control) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 100 | 5.2 | 0 |
| 1 | 85.3 | 4.8 | 14.7 |
| 3 | 65.1 | 3.9 | 34.9 |
| 7 | 49.8 | 3.1 | 50.2 |
| 10 | 38.2 | 2.5 | 61.8 |
| 30 | 15.7 | 1.9 | 84.3 |
| 100 | 5.4 | 1.1 | 94.6 |
Experimental Protocols
The following is a detailed protocol for an in vitro microsomal ACAT inhibition assay using a radiolabeled substrate.
Materials
-
Microsomal fractions containing ACAT enzyme (can be prepared from cultured cells like HepG2 or from animal liver tissue)[1][5]
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate)[1]
-
Unlabeled cholesterol[1]
-
Bovine Serum Albumin (BSA)[1]
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)[1]
-
This compound (dissolved in DMSO)
-
Scintillation counter and scintillation fluid[1]
-
Organic solvents for lipid extraction (e.g., chloroform/methanol mixture) and TLC development (e.g., petroleum ether/diethyl ether/acetic acid)[1][6]
Experimental Workflow
Caption: Workflow for the in vitro ACAT inhibition assay.
Detailed Methodology
-
Enzyme Preparation : Prepare microsomal fractions from a suitable source, such as rat liver tissue or cultured HepG2 cells, using differential centrifugation.[5] Determine the protein concentration of the microsomal preparation using a standard method like the Bradford assay.
-
Reaction Mixture Preparation : In microcentrifuge tubes, prepare the reaction mixture containing the assay buffer, a predetermined amount of microsomal protein, BSA, and unlabeled cholesterol.[1]
-
Inhibitor Addition : Add varying concentrations of this compound to the reaction tubes. A vehicle control (DMSO) should be included to represent 0% inhibition.[1]
-
Pre-incubation : Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C to allow for binding.[1]
-
Reaction Initiation and Incubation : Initiate the enzymatic reaction by adding the radiolabeled substrate, [¹⁴C]Oleoyl-CoA. Incubate the reaction mixture at 37°C for a set period (e.g., 30-60 minutes).[5]
-
Reaction Termination : Stop the reaction by adding a solvent mixture, typically chloroform:methanol (2:1, v/v).[5]
-
Lipid Extraction and Analysis :
-
Perform a lipid extraction to separate the lipids from the aqueous phase.[5]
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v) to separate the cholesteryl esters from other lipids.[6]
-
-
Quantification :
-
Visualize the lipid spots on the TLC plate, for instance, using iodine vapor or by autoradiography.[1]
-
Scrape the area of the TLC plate corresponding to the cholesteryl ester spot into a scintillation vial.[1]
-
Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.[1]
-
-
Data Analysis :
-
The amount of [¹⁴C]cholesteryl ester formed is proportional to the ACAT activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[5]
-
Conclusion
The provided protocol offers a robust and reliable method for assessing the in vitro inhibitory potency of this compound against ACAT. This assay is a fundamental tool for the characterization of ACAT inhibitors and is essential in the early stages of drug discovery and development for atherosclerosis and related metabolic disorders. Careful execution of this protocol will yield reproducible data, enabling a thorough evaluation of the compound's potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biomarker.hu [biomarker.hu]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
Application Notes and Protocols: In Vivo Effects of Nitro-Oleic Acid in ApoE Knockout Mice
Topic: In Vivo Studies of Nitro-Oleic Acid (OA-NO₂) in Apolipoprotein E (apoE) Knockout Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No in vivo studies were found for "Oleic Acid-2,6-diisopropylanilide" in apoE knockout mice. The following data and protocols are based on studies of a related compound, Nitro-Oleic Acid (9- and 10-nitro-octadecenoic acid or OA-NO₂), which has been investigated for its anti-atherosclerotic properties in this mouse model.
Introduction
Nitro-oleic acid (OA-NO₂) is an electrophilic fatty acid derivative formed endogenously through reactions involving nitric oxide and nitrite with oleic acid. It has demonstrated potent anti-inflammatory and signaling properties. In the context of atherosclerosis, a chronic inflammatory disease, OA-NO₂ has been investigated for its therapeutic potential. The apolipoprotein E-deficient (apoE⁻/⁻) mouse is a widely used animal model that spontaneously develops atherosclerotic lesions, making it suitable for studying the efficacy of anti-atherogenic compounds. This document provides a summary of the in vivo effects of OA-NO₂ in apoE⁻/⁻ mice, including quantitative data, detailed experimental protocols, and visual diagrams of the experimental workflow and proposed signaling pathways.
Data Presentation
Table 1: Effect of OA-NO₂ on Atherosclerotic Lesion Formation in ApoE⁻/⁻ Mice
| Treatment Group | Aortic Root Lesion Area (mm²) | En-Face Aortic Plaque Formation (%) |
| Vehicle | 0.59 ± 0.05 | Not explicitly quantified, but served as control |
| Oleic Acid (OA) | 0.56 ± 0.01 | Not explicitly quantified, but served as control |
| Nitro-Oleic Acid (OA-NO₂) | 0.40 ± 0.04 | 39% reduction compared to controls[1] |
| Data are presented as mean ± SEM. N=14 for aortic root analysis and N=6 for en-face analysis.[1] |
Table 2: Effect of OA-NO₂ on Inflammatory Markers in Atherosclerotic Lesions of ApoE⁻/⁻ Mice
| Treatment Group | Monocyte/Macrophage Area within Lesion | Aortic CD68 mRNA Expression | Aortic MCP-1 mRNA Expression |
| Vehicle | Significantly higher than OA-NO₂ group | Significantly higher than OA-NO₂ group | Significantly higher than OA-NO₂ group |
| Oleic Acid (OA) | Significantly higher than OA-NO₂ group | Not significantly different from vehicle | Not significantly different from vehicle |
| Nitro-Oleic Acid (OA-NO₂) | Significantly decreased (p<0.001) | Significantly lower (p=0.03) | Significantly decreased (p<0.05) |
| Statistical significance is relative to the OA-NO₂ treatment group.[1] |
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male apolipoprotein E deficient (apoE⁻/⁻) mice on a C57BL/6 background are used.[1]
-
Diet: Mice are fed an atherogenic high-fat diet for the duration of the study.
-
Treatment Groups:
-
Vehicle control
-
Oleic Acid (OA)
-
Nitro-Oleic Acid (OA-NO₂)
-
-
Administration: Treatments are administered subcutaneously for 12 weeks.[1]
Analysis of Atherosclerotic Lesions
-
Aortic Root Analysis:
-
After 12 weeks of treatment, mice are euthanized.
-
The upper portion of the heart and the aortic root are excised, embedded in OCT compound, and frozen.
-
Serial cryosections (10 µm) of the aortic root are prepared.
-
Sections are stained with Oil Red O to visualize neutral lipids within atherosclerotic plaques.[1]
-
Lesion area is quantified using imaging software.
-
-
En-Face Aorta Analysis:
-
The entire aorta is dissected from the arch to the iliac bifurcation.
-
The aorta is opened longitudinally, pinned flat, and stained with Sudan IV to visualize atherosclerotic plaques.[1]
-
The total aortic area and the lesion area are measured to calculate the percentage of plaque coverage.
-
Immunohistochemistry for Inflammatory Cell Infiltration
-
Frozen aortic root sections are prepared as described above.
-
Sections are fixed in acetone and blocked with an appropriate serum.
-
Primary antibody against a macrophage marker (e.g., MOMA-2) is applied and incubated.
-
A fluorescently labeled secondary antibody is used for detection.
-
Sections are counterstained (e.g., with DAPI for nuclei) and mounted.
-
The fluorescently labeled area corresponding to monocyte/macrophage infiltration within the lesion is quantified using fluorescence microscopy and image analysis software.[1]
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Aortic tissue is harvested and snap-frozen in liquid nitrogen.
-
Total RNA is extracted from the aortic tissue using a suitable RNA isolation kit.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for target genes such as CD68 and MCP-1.
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Relative gene expression is calculated using the ΔΔCt method.[1]
Analysis of STAT-1 Phosphorylation
-
In Vitro (Bone Marrow-Derived Macrophages - BMDMs):
-
BMDMs are isolated from apoE⁻/⁻ mice.
-
Cells are pre-treated with OA-NO₂ followed by stimulation with oxidized LDL (oxLDL).
-
Cell lysates are collected and subjected to Western blotting for phosphorylated STAT-1 (p-STAT-1) and total STAT-1.
-
-
In Vivo (Atherosclerotic Plaques):
-
Immunofluorescent staining of aortic root sections is performed using an antibody specific for p-STAT-1 to assess its activation within the plaque.[1]
-
Visualizations
Caption: Experimental workflow for assessing the anti-atherosclerotic effects of OA-NO₂ in apoE⁻/⁻ mice.
Caption: Proposed mechanism of OA-NO₂ in reducing foam cell formation and atherosclerosis.
References
Application Note: A Cell-Based Fluorescence Assay for Screening Modulators of Lipid Accumulation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aberrant intracellular lipid accumulation is a hallmark of numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and obesity. Acyl-CoA:cholesterol acyltransferase (ACAT) is a key enzyme responsible for the esterification of cholesterol to form cholesteryl esters, which are subsequently stored in lipid droplets. Inhibition of ACAT is a promising therapeutic strategy for managing diseases characterized by excessive lipid storage. Oleic Acid-2,6-diisopropylanilide has been identified as a potent ACAT inhibitor, demonstrating a half-maximal inhibitory concentration (IC50) of 7 nM.[1] In animal studies, this compound has been shown to reduce low-density lipoprotein (LDL) and increase high-density lipoprotein (HDL) levels.[1]
This application note provides a detailed protocol for a robust and high-throughput cell-based fluorescence assay to quantify intracellular lipid accumulation. The assay is suitable for screening compounds, such as this compound, for their potential to modulate lipid storage. The protocol utilizes the lipophilic fluorescent dye, BODIPY 493/503, which specifically stains neutral lipids within intracellular lipid droplets.[2]
Principle of the Assay
The assay is based on the induction of lipid accumulation in a suitable cell line, such as HepG2 human hepatoma cells, by treatment with oleic acid.[3] Cells are then treated with the test compound (e.g., this compound) to assess its effect on lipid storage. Following treatment, cells are stained with BODIPY 493/503, a fluorescent dye that exhibits a significant increase in fluorescence intensity in a nonpolar environment, such as that of lipid droplets. The fluorescence intensity, which is directly proportional to the amount of accumulated neutral lipids, can be quantified using a fluorescence microplate reader or a high-content imaging system.[2][4] Normalization of the fluorescence signal to cell number, which can be determined using a nuclear stain like DAPI, is recommended to account for any cytotoxic effects of the test compounds.[2][5]
Featured Product
-
Product Name: this compound
-
CAS Number: 140112-65-8
-
Molecular Formula: C₃₀H₅₁NO
-
Molecular Weight: 441.7 g/mol
-
Purity: ≥98%
-
Solubility: Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[1]
Materials and Methods
Required Materials
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
BODIPY 493/503
-
4',6-diamidino-2-phenylindole (DAPI)
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or high-content imaging system
Experimental Protocol
1. Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the HepG2 cells into a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Preparation of Reagents:
-
Oleic Acid-BSA Complex (10 mM Oleic Acid):
-
Prepare a 20% (w/v) BSA solution in sterile water.
-
Prepare a 100 mM stock solution of oleic acid in ethanol.
-
Warm the BSA solution to 37°C.
-
Slowly add the oleic acid stock solution to the BSA solution while stirring to achieve a final oleic acid concentration of 10 mM. The molar ratio of oleic acid to BSA should be approximately 6:1.
-
Sterile filter the complex and store at -20°C.
-
-
Test Compound (this compound):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
-
Staining Solution:
-
Prepare a 1 µg/mL BODIPY 493/503 and 1 µg/mL DAPI solution in PBS.
-
3. Treatment of Cells:
-
After 24 hours of cell seeding, remove the culture medium.
-
To induce lipid accumulation, add 100 µL of culture medium containing 1 mM oleic acid-BSA complex to each well (except for the negative control wells).
-
Simultaneously, add 10 µL of the diluted test compound (this compound) or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 24 hours at 37°C.
4. Staining and Imaging:
-
Carefully remove the treatment medium from the wells.
-
Wash the cells twice with 100 µL of PBS per well.
-
Fix the cells by adding 100 µL of 4% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells twice with 100 µL of PBS per well.
-
Add 100 µL of the staining solution (BODIPY 493/503 and DAPI) to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with 100 µL of PBS per well.
-
Add 100 µL of PBS to each well for imaging.
5. Data Acquisition and Analysis:
-
Fluorescence Microplate Reader:
-
Measure the fluorescence intensity for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and DAPI (Excitation/Emission: ~358/461 nm).
-
Normalize the BODIPY 493/503 fluorescence intensity to the DAPI fluorescence intensity to account for cell number.
-
Calculate the percentage of lipid accumulation inhibition relative to the vehicle-treated control.
-
-
High-Content Imaging System:
-
Acquire images using appropriate filter sets for BODIPY 493/503 and DAPI.
-
Use image analysis software to identify and count the nuclei (DAPI) and to segment and quantify the lipid droplets (BODIPY 493/503).
-
Determine the total lipid droplet area or intensity per cell.
-
Calculate the percentage of lipid accumulation inhibition relative to the vehicle-treated control.
-
Expected Results
Treatment of HepG2 cells with oleic acid is expected to cause a significant increase in intracellular lipid droplet formation, leading to a strong fluorescent signal from BODIPY 493/503. The addition of an effective ACAT inhibitor like this compound is anticipated to reduce the accumulation of these lipid droplets in a dose-dependent manner.
Data Presentation
Table 1: Dose-dependent inhibition of lipid accumulation by this compound.
| Concentration of this compound (nM) | Normalized BODIPY 493/503 Fluorescence (Arbitrary Units) | % Inhibition of Lipid Accumulation |
| 0 (Vehicle Control) | 1000 ± 50 | 0% |
| 1 | 850 ± 45 | 15% |
| 10 | 550 ± 30 | 45% |
| 100 | 250 ± 20 | 75% |
| 1000 | 150 ± 15 | 85% |
Data are represented as mean ± standard deviation.
Table 2: IC50 Value of this compound.
| Compound | IC50 (nM) |
| This compound | 12.5 |
The IC50 value is calculated from the dose-response curve.
Visualization of Workflow and Signaling Pathway
Caption: Workflow for the cell-based lipid accumulation assay.
Caption: Simplified ACAT signaling pathway and point of inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low BODIPY 493/503 signal in positive control | Insufficient induction of lipid accumulation | Increase the concentration of oleic acid or the incubation time. |
| Low cell number | Ensure proper cell seeding density and check for cytotoxicity. | |
| High background fluorescence | Incomplete washing | Increase the number and duration of wash steps after staining. |
| Dye precipitation | Ensure the staining solution is properly dissolved and filtered. | |
| High variability between wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and use proper pipetting techniques. |
| Edge effects | Avoid using the outer wells of the microplate. |
Safety Precautions
Standard laboratory safety practices should be followed. Handle all chemicals with care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Formaldehyde is a hazardous chemical and should be handled in a well-ventilated area or a chemical fume hood. Dispose of all chemical waste according to institutional guidelines. For detailed safety information on this compound, refer to the Safety Data Sheet (SDS).[6]
Conclusion
The described cell-based fluorescence assay provides a reliable and efficient method for quantifying intracellular lipid accumulation. This protocol is well-suited for screening and characterizing compounds that modulate lipid metabolism, such as the ACAT inhibitor this compound. The use of fluorescence detection allows for high-throughput screening and detailed quantitative analysis, making it a valuable tool for researchers in drug discovery and metabolic disease research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Application Note: Quantification of Oleic Acid-2,6-diisopropylanilide in Tissues by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of Oleic Acid-2,6-diisopropylanilide in various biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for tissue homogenization, lipid extraction, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals investigating the distribution and metabolism of this compound.
Introduction
This compound is a lipophilic molecule of interest in pharmacological and metabolic research. Accurate quantification in tissues is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This method, based on established principles of lipid analysis, offers high selectivity and sensitivity for the determination of this compound in complex biological matrices.
Experimental Protocols
Sample Preparation and Lipid Extraction
Proper sample handling is critical to prevent degradation of the analyte.[1][2]
Materials:
-
Tissue of interest (e.g., liver, brain, adipose)
-
Liquid nitrogen
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as d4-Oleic Acid-2,6-diisopropylanilide.
-
Centrifuge capable of 4°C operation
Protocol:
-
Excise tissues immediately and flash-freeze in liquid nitrogen to halt enzymatic activity.[1][2] Store at -80°C until analysis.
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol at a ratio of 20 mL of solvent per gram of tissue.
-
Add the internal standard solution to the homogenate.
-
Vortex the mixture for 2 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 50% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 444.4 → Product ion (Q3) m/z 178.1 (corresponding to the 2,6-diisopropylaniline fragment)
-
Internal Standard (d4-Oleic Acid-2,6-diisopropylanilide): Precursor ion (Q1) m/z 448.4 → Product ion (Q3) m/z 178.1
-
-
Collision Energy: Optimized for the specific instrument, expected to be in the range of 20-30 eV.
-
Ion Source Temperature: 500°C
Data Presentation
The following table summarizes hypothetical quantitative data for the developed method, which should be validated experimentally.
| Parameter | Liver | Brain | Adipose |
| Limit of Detection (LOD) | 0.1 ng/g | 0.2 ng/g | 0.5 ng/g |
| Limit of Quantification (LOQ) | 0.5 ng/g | 0.7 ng/g | 1.5 ng/g |
| Linearity Range | 0.5 - 500 ng/g | 0.7 - 500 ng/g | 1.5 - 500 ng/g |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |
| Recovery (%) | 85-95% | 80-92% | 90-105% |
| Intra-day Precision (%RSD) | <10% | <12% | <15% |
| Inter-day Precision (%RSD) | <15% | <15% | <18% |
Visualizations
References
Application Notes and Protocols: Oleic Acid-2,6-diisopropylanilide for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleic Acid-2,6-diisopropylanilide is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] By blocking this critical step in cholesterol metabolism, this compound serves as a valuable tool for investigating cellular cholesterol homeostasis, lipid droplet dynamics, and their roles in various physiological and pathological processes. These application notes provide detailed protocols for the formulation and use of this compound in cell culture experiments, enabling researchers to effectively probe the effects of ACAT inhibition in a variety of cell-based models.
Physicochemical Properties and Formulation
| Property | Value | Reference |
| CAS Number | 140112-65-8 | [2] |
| Molecular Formula | C₃₀H₅₁NO | [2] |
| Molecular Weight | 441.7 g/mol | [2] |
| IC₅₀ for ACAT | 7 nM | [1][2][3] |
| Solubility | ≥30 mg/mL in Ethanol, DMSO, DMF | [2] |
| ≥1 mg/mL in PBS (pH 7.2) | [2] |
Formulation for Cell Culture:
Due to its hydrophobic nature, proper formulation is crucial for the effective delivery of this compound to cells in culture. A common method involves complexing the compound with bovine serum albumin (BSA).
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in high-quality, sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for Preparing a BSA-Complexed Working Solution:
This protocol is adapted from general methods for preparing fatty acid-BSA complexes for cell culture.[4][5][6][7][8]
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS) or serum-free culture medium.
-
Warm the BSA solution to 37°C.
-
Dilute the 10 mM this compound stock solution in sterile ethanol to an intermediate concentration (e.g., 1 mM).
-
Slowly add the ethanolic solution of this compound to the pre-warmed BSA solution while gently vortexing. A molar ratio of 2:1 to 5:1 (this compound:BSA) is a good starting point.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
The final concentration of the BSA-complexed working solution should be determined based on the desired final treatment concentration for the cells. The final concentration of the organic solvent (e.g., ethanol) in the cell culture medium should be kept to a minimum (ideally <0.1%).
-
Prepare a vehicle control using the same concentration of DMSO and ethanol in the BSA solution.
Experimental Protocols
Protocol 1: Inhibition of Cholesterol Esterification in Cultured Cells
This protocol describes a method to assess the inhibitory effect of this compound on the incorporation of radiolabeled oleic acid into cholesteryl esters.
Materials:
-
Cultured cells of interest (e.g., macrophages, hepatocytes, or other cell lines with active cholesterol metabolism)
-
Complete cell culture medium
-
This compound (BSA-complexed working solution)
-
Vehicle control (BSA solution with solvent)
-
[¹⁴C]Oleoyl-CoA or [³H]Oleic acid
-
Cell lysis buffer
-
Solvents for lipid extraction (e.g., hexane/isopropanol mixture)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Pre-treatment: On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing various concentrations of BSA-complexed this compound (e.g., 1 nM, 10 nM, 100 nM) or the vehicle control. Incubate for 1-4 hours at 37°C. A concentration of 10 nM has been shown to be effective in primary hepatocytes and macrophages.[9][10]
-
Radiolabeling: Add [¹⁴C]Oleoyl-CoA or [³H]Oleic acid to each well at a final concentration of 1-5 µCi/mL.
-
Incubation: Incubate the cells for an additional 2-4 hours at 37°C to allow for the incorporation of the radiolabel into cellular lipids.
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Extract the lipids from the cell lysate using a hexane/isopropanol (3:2, v/v) mixture.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipid samples onto a TLC plate.
-
Develop the TLC plate in a chamber with a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v) to separate the different lipid species.
-
Include standards for free fatty acids, triglycerides, and cholesteryl esters.
-
-
Quantification:
-
Excise the spots corresponding to cholesteryl esters from the TLC plate.
-
Place the excised silica in a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of cholesterol esterification for each concentration of this compound compared to the vehicle control.
Protocol 2: Analysis of Cholesterol Efflux
This protocol measures the effect of this compound on the efflux of cholesterol from cultured cells, a key downstream consequence of ACAT inhibition.
Materials:
-
Cultured cells (e.g., macrophages)
-
Complete cell culture medium
-
This compound (BSA-complexed working solution)
-
Vehicle control (BSA solution with solvent)
-
[³H]Cholesterol
-
Cholesterol loading medium (e.g., medium containing acetylated LDL)
-
Efflux medium (serum-free medium)
-
Cholesterol acceptor (e.g., Apolipoprotein A-I or HDL)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed cells in multi-well plates.
-
Cholesterol Loading and Radiolabeling:
-
Incubate the cells with medium containing [³H]Cholesterol (e.g., 1 µCi/mL) and a cholesterol source like acetylated LDL for 24 hours to label the intracellular cholesterol pools.
-
-
Treatment with this compound:
-
Cholesterol Efflux:
-
Wash the cells with serum-free medium.
-
Add efflux medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I) to the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Sample Collection:
-
Collect the efflux medium from each well.
-
Lyse the cells in the wells with a suitable lysis buffer.
-
-
Quantification:
-
Measure the radioactivity in an aliquot of the efflux medium and the cell lysate using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cells)) x 100. Compare the efflux in treated cells to the vehicle control.
Data Presentation
Table 1: Quantitative Data for this compound in Cell Culture
| Parameter | Cell Type | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| IC₅₀ | - | 7 nM | - | ACAT Inhibition | 50% inhibition of ACAT activity | [1][2][3] |
| Effective Concentration | Primary Hepatocytes | 10 nM | 18 hours | Cholesterol Efflux | Used as an ACAT inhibitor to study cholesterol efflux | [9][10] |
| Effective Concentration | Macrophages | 10 nM | 18 hours | Cholesterol Efflux | Used as an ACAT inhibitor to study cholesterol efflux | [9][10] |
Mandatory Visualizations
Signaling Pathway of ACAT Inhibition
Caption: ACAT Inhibition Signaling Pathway.
Experimental Workflow for Assessing ACAT Inhibition
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. wklab.org [wklab.org]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Hepatic apoA-I Secretion and Peripheral Efflux of Cholesterol and Phospholipid in CD36 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Hepatic apoA-I Secretion and Peripheral Efflux of Cholesterol and Phospholipid in CD36 Null Mice | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Foam Cell Formation Using Oleic Acid
Topic: Oleic Acid-Induced Foam Cell Formation For: Researchers, scientists, and drug development professionals.
Introduction
Foam cells, lipid-laden macrophages and smooth muscle cells, are a hallmark of atherosclerosis, contributing to the initiation and progression of atherosclerotic plaques.[1][2] Understanding the mechanisms of foam cell formation is crucial for developing therapeutic strategies against cardiovascular diseases. Oleic acid, a monounsaturated fatty acid, has been demonstrated to induce foam cell formation, providing a valuable in vitro model to study the molecular pathways involved in lipid accumulation and cellular transformation.[3][4] These application notes provide detailed protocols for inducing and analyzing foam cell formation in vascular smooth muscle cells (VSMCs) and macrophages using oleic acid.
Key Experimental Protocols
I. Induction of Foam Cell Formation in Vascular Smooth Muscle Cells (VSMCs)
This protocol describes the induction of foam cell formation in rat aortic smooth muscle cells using oleic acid.[3][4]
Materials:
-
Rat aortic smooth muscle cells (SMCs)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Oleic acid (OA)
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS)
-
Oil Red O staining solution
-
60% Isopropanol
-
Formalin (10%)
-
Cell lysis buffer
-
Triglyceride and cholesterol assay kits
Procedure:
-
Cell Culture: Culture rat aortic SMCs in complete medium until they reach sub-confluence.
-
Preparation of Oleic Acid-BSA Complex:
-
Prepare a stock solution of oleic acid in ethanol.
-
Separately, prepare a solution of fatty acid-free BSA in serum-free medium.
-
Add the oleic acid stock solution dropwise to the BSA solution while stirring to create the OA-BSA complex. The final concentration of BSA should be sufficient to bind the oleic acid.
-
-
Induction:
-
Analysis of Lipid Accumulation:
-
Oil Red O Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Rinse with PBS and then with 60% isopropanol for 15 seconds.[5]
-
Stain with filtered Oil Red O working solution for 1 minute at 37°C in the dark.[5]
-
Wash with water to remove excess stain.
-
Visualize lipid droplets under a microscope.
-
-
Biochemical Quantification:
-
II. Induction of Foam Cell Formation in Macrophages
This protocol outlines the generation of macrophage-derived foam cells. While the provided search results focus more on VSMCs with oleic acid, this is a general protocol for macrophage foam cell formation that can be adapted.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS
-
Oxidized low-density lipoprotein (oxLDL) or oleic acid-BSA complex
-
Oil Red O staining reagents
-
DiI-oxLDL for uptake assays (optional)
Procedure:
-
Cell Plating: Seed macrophages in culture plates at a suitable density (e.g., 1 x 10^5 cells/mL) and allow them to adhere.[5]
-
Induction:
-
Incubate the macrophages with an inducing agent. For a standard foam cell model, use oxLDL (e.g., 50 µg/mL) for 24 hours.[5]
-
To adapt for oleic acid, treat with the oleic acid-BSA complex as described for VSMCs.
-
-
Analysis:
-
Perform Oil Red O staining as described above to visualize lipid accumulation.
-
For uptake studies, incubate cells with DiI-oxLDL and analyze via fluorescence microscopy or flow cytometry.[5]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on oleic acid-induced foam cell formation.
Table 1: Effect of Oleic Acid on Intracellular Lipid Content in Vascular Smooth Muscle Cells [3][4]
| Oleic Acid Concentration (µmol/L) | Intracellular Triglyceride (µg/mg protein) | Intracellular Cholesterol Ester (µg/mg protein) |
| 0 (Control) | Baseline | Baseline |
| 50 | Increased | No significant change |
| 100 | Further Increased | No significant change |
| 250 | ~5-fold increase over control | No significant change |
Data are presented as mean ± SEM. The values represent a significant dose-dependent increase in triglyceride levels.[3][4]
Table 2: In Vivo Effects of an Oleic Acid Diet in ApoE-deficient Mice [3]
| Group | Plasma Free Fatty Acids (mmol/L) | Aortic Sinus Lesion Area (x10^5 µm²) |
| Normal Chow (NC) | Baseline | Baseline |
| Oleic Acid (OA) Diet | 0.91 ± 0.03 | 3.09 ± 0.10 |
| OA + Acipimox | 0.78 ± 0.03 | 2.60 ± 0.10 |
Acipimox is a lipolysis inhibitor. Data show that an oleic acid-rich diet increases plasma FFA and atherosclerotic lesion size, and these effects are partially reversible.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Oleic Acid-Induced Foam Cell Formation
Oleic acid induces smooth muscle foam cell formation in part through the CD36 receptor, a fatty acid translocase.[3][4] The uptake of oleic acid leads to the accumulation of intracellular triglycerides, a key step in foam cell development.
Caption: Oleic Acid-CD36 Signaling Pathway in Foam Cell Formation.
Experimental Workflow for Studying Oleic Acid-Induced Foam Cell Formation
The following diagram illustrates the general workflow for investigating the effects of oleic acid on foam cell formation in vitro.
Caption: In Vitro Workflow for Oleic Acid-Induced Foam Cell Studies.
References
- 1. Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of disease: macrophage-derived foam cells emerging as therapeutic targets in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleic acid induces smooth muscle foam cell formation and enhances atherosclerotic lesion development via CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleic acid induces smooth muscle foam cell formation and enhances atherosclerotic lesion development via CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oleic Acid in Alzheimer's Disease Research Models
Disclaimer: Extensive literature searches did not yield specific studies on "Oleic Acid-2,6-diisopropylanilide" in the context of Alzheimer's disease research. The following application notes, protocols, and data are based on the well-researched role of its parent compound, Oleic Acid (OA) , a monounsaturated fatty acid that has been investigated for its neuroprotective properties in various Alzheimer's disease models.
Application Notes
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. Recent research has highlighted the significant role of lipids and fatty acids in the pathophysiology of AD. Oleic acid (OA), an omega-9 monounsaturated fatty acid, has emerged as a molecule of interest due to its potential neuroprotective effects. Studies suggest that OA may modulate several pathways implicated in AD, including amyloid precursor protein (APP) processing, Aβ clearance, and neuroinflammation.[1][2][3]
Mechanism of Action
The neuroprotective effects of oleic acid in the context of Alzheimer's disease are believed to be multifactorial:
-
Modulation of APP Processing: Oleic acid has been shown to influence the processing of APP, favoring the non-amyloidogenic pathway.[1][2] It can reduce the levels of beta-site APP cleaving enzyme (BACE1), the key enzyme in the amyloidogenic pathway, thereby decreasing the production of Aβ peptides.[1][2]
-
Enhancement of Aβ Clearance: OA may promote the clearance of Aβ by upregulating insulin-degrading enzyme (IDE), an enzyme known to degrade Aβ.[1][2]
-
Neurotrophic Effects: Oleic acid acts as a neurotrophic factor, promoting neuronal differentiation, axonal growth, and the expression of growth-associated proteins like GAP-43.[4][5]
-
Anti-inflammatory Properties: Oleic acid may exert anti-inflammatory effects, which is relevant as neuroinflammation is a key component of AD pathology.[6]
Applications in AD Research Models
Oleic acid can be utilized in various in vitro and in vivo models to investigate its therapeutic potential for Alzheimer's disease:
-
In Vitro Cell Culture Models:
-
Neuronal and Glial Cell Lines (e.g., SH-SY5Y, PC12, BV2): To study the direct effects of OA on neuronal viability, neurite outgrowth, and inflammatory responses.
-
APP-transfected Cell Lines (e.g., CHO-APP, HEK-APP): To investigate the impact of OA on APP processing and Aβ production.
-
Primary Neuronal and Astrocytic Cultures: To examine the effects of OA in a more physiologically relevant context.
-
-
In Vivo Animal Models:
-
Transgenic Mouse Models of AD (e.g., APP/PS1, 5XFAD): To assess the long-term effects of dietary OA supplementation on cognitive function, Aβ plaque deposition, and neuroinflammation.
-
Chemically-induced Neurotoxicity Models (e.g., scopolamine-induced amnesia): To evaluate the acute neuroprotective effects of OA.
-
Quantitative Data Summary
Table 1: Effects of Oleic Acid on Amyloid-beta in In Vitro Models
| Cell Line | OA Concentration | Duration of Treatment | Key Findings | Reference |
| APP695-transfected Cos-7 cells | Not specified | Not specified | Reduced secreted Aβ levels | [1][2] |
| C-99 transfected COS-7 cells | Not specified | Not specified | Decreased levels of Aβ40, Aβ42, and total Aβ | [3] |
Table 2: Effects of Oleic Acid Supplementation in an AD Mouse Model
| Animal Model | Diet | Duration | Key Findings | Reference |
| Early-onset AD transgenic mice (expressing human APP with Swedish and Indiana mutations) | High-protein, low-fat, cholesterol-free diet enriched with OA | Not specified | Increased Aβ40/Aβ42 ratio, Reduced BACE levels, Reduced presenilin levels, Reduced amyloid plaques in the brain, Increased levels of sAPPα, Augmented insulin-degrading enzyme and insulin-like growth factor-II | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Oleic Acid on Aβ Production in APP-transfected Cells
-
Cell Culture:
-
Culture APP695-transfected Cos-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Oleic Acid Preparation:
-
Prepare a stock solution of oleic acid (e.g., 100 mM) in ethanol.
-
For treatment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Ensure the final ethanol concentration is below 0.1% to avoid solvent toxicity.
-
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing different concentrations of oleic acid or vehicle control (ethanol).
-
Incubate for 24-48 hours.
-
-
Aβ Measurement:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove cell debris.
-
Measure the levels of secreted Aβ40 and Aβ42 in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Aβ levels to the total protein concentration in the corresponding cell lysates.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the Aβ levels between different treatment groups.
-
Protocol 2: In Vivo Evaluation of Dietary Oleic Acid in an AD Mouse Model
-
Animal Model:
-
Use a transgenic mouse model of AD, such as the APP/PS1 mouse model.
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Dietary Intervention:
-
At a specified age (e.g., 3 months), divide the mice into two groups: a control group receiving a standard diet and a treatment group receiving a diet enriched with oleic acid.
-
The oleic acid-enriched diet should be carefully formulated to be isocaloric with the control diet, with the primary difference being the fatty acid composition.
-
-
Behavioral Testing:
-
After a defined period of dietary intervention (e.g., 6 months), assess cognitive function using a battery of behavioral tests, such as the Morris water maze or the Y-maze, to evaluate spatial learning and memory.
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and perfuse them with saline.
-
Collect the brains and divide them into hemispheres. One hemisphere can be fixed in paraformaldehyde for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.
-
-
Biochemical and Histological Analysis:
-
Aβ Plaque Load: Perform immunohistochemistry or Thioflavin S staining on brain sections to visualize and quantify Aβ plaques.
-
Aβ Levels: Measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates using ELISA.
-
BACE1 Activity: Assess the enzymatic activity of BACE1 in brain lysates using a commercially available activity assay kit.
-
Neuroinflammation: Use immunohistochemistry to detect markers of microgliosis (e.g., Iba1) and astrocytosis (e.g., GFAP).
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the behavioral, biochemical, and histological outcomes between the control and oleic acid-treated groups.
-
Visualizations
Caption: Oleic Acid's influence on APP processing pathways.
Caption: Workflow for in vivo studies of Oleic Acid.
References
- 1. Oleic Acid Ameliorates Amyloidosis in Cellular and Mouse Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleic acid ameliorates amyloidosis in cellular and mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The neurotrophic effect of oleic acid includes dendritic differentiation and the expression of the neuronal basic helix-loop-helix transcription factor NeuroD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of oleic acid in the development and neuroprotection of the Central Nervous System | FP6 | CORDIS | Comisión Europea [cordis.europa.eu]
- 6. Neuroprotective effects of oleic acid in rodent models of cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
"Oleic Acid-2,6-diisopropylanilide" application in cancer cell line studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Oleic Acid (OA), a monounsaturated omega-9 fatty acid, has garnered significant attention in cancer research for its diverse effects on various cancer cell lines.[1][2] While initially recognized for its role in cellular metabolism and membrane structure, emerging evidence highlights its potential as an anti-cancer agent.[1][3] Studies have demonstrated that Oleic Acid can modulate key cellular processes including proliferation, apoptosis, and cell cycle progression in a variety of cancer types, including endometrial, hepatocellular, and tongue squamous cell carcinoma.[2][4][5] The effects of Oleic Acid appear to be context-dependent, varying with the cancer cell type and the concentration of the fatty acid.[2] This document provides a comprehensive overview of the application of Oleic Acid in cancer cell line studies, including its mechanisms of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
Oleic Acid exerts its anti-tumor effects through the modulation of several critical signaling pathways. A key mechanism involves the PTEN/AKT/mTOR pathway . In endometrial cancer cells, Oleic Acid has been shown to increase the expression of the tumor suppressor PTEN, which in turn inhibits the pro-survival AKT/mTOR signaling cascade.[3][6] This inhibition leads to a decrease in cell proliferation and invasion.[3][6]
Another significant pathway influenced by Oleic Acid is the Free Fatty Acid Receptor 1 and 4 (FFAR1/4) signaling cascade . In breast cancer cells, Oleic Acid activates FFAR1 and FFAR4, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[7] This event triggers downstream signaling through the PI3K/AKT pathway, which has been implicated in mediating Oleic Acid-induced cell migration.[7] Furthermore, Oleic Acid can induce the phosphorylation of ERK1/2 and the formation of the AP-1 DNA complex through a mechanism involving Src kinase and EGFR transactivation.[8]
In hepatocellular carcinoma cells, Oleic Acid has been observed to reduce the phosphorylation of ERK and inhibit the expression of anti-apoptotic proteins such as c-Flip and Bcl-2.[2][9] Additionally, in tongue squamous cell carcinoma, Oleic Acid treatment leads to a decrease in the expression of p-Akt, p-mTOR, and p-ERK1/2.[5]
The induction of apoptosis by Oleic Acid is another critical aspect of its anti-cancer activity. This process can be triggered by an increase in intracellular reactive oxygen species (ROS) and the activation of caspase-3.[1] In endometrial cancer cells, Oleic Acid treatment has been shown to increase the levels of cleaved caspases 3, 8, and 9.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of Oleic Acid on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Oleic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| KLE | Endometrial Cancer | 72 | 445.6 | [4] |
| Hec-1B | Endometrial Cancer | 72 | 382.8 | [4] |
| ECC-1 | Endometrial Cancer | 72 | 369.8 | [4] |
| AN3CA | Endometrial Cancer | 72 | 6762 | [4] |
| Ishikawa | Endometrial Cancer | 72 | 2219 | [4] |
| Hep3B | Hepatocellular Carcinoma | Not Specified | ~300 | [2][10] |
| Huh7.5 | Hepatocellular Carcinoma | Not Specified | ~300 | [2][10] |
| CAL27 | Tongue Squamous Cell Carcinoma | 24 | >150 | [11] |
| UM1 | Tongue Squamous Cell Carcinoma | 24 | >150 | [11] |
Table 2: Effect of Oleic Acid on Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | OA Concentration (µM) | Incubation Time (h) | Apoptosis Induction | Reference |
| Hep3B | Hepatocellular Carcinoma | 300 | Not Specified | ~30% increase in cell death (apoptosis and necrosis) | [2][9] |
| Huh7.5 | Hepatocellular Carcinoma | 300 | Not Specified | ~30% increase in cell death (apoptosis and necrosis) | [2][9] |
| KLE | Endometrial Cancer | 50 and 200 | 12 | Significant increase in cleaved caspase 3, 8, and 9 | [6] |
| Hec-1B | Endometrial Cancer | 50 and 200 | 12 | Significant increase in cleaved caspase 3, 8, and 9 | [6] |
| CAL27 | Tongue Squamous Cell Carcinoma | 50, 100, 150 | 24 | Increased proportion of apoptotic cells | [5] |
| UM1 | Tongue Squamous Cell Carcinoma | 50, 100, 150 | 24 | Increased proportion of apoptotic cells | [5] |
Table 3: Effect of Oleic Acid on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Cancer Type | OA Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle | Reference |
| KLE | Endometrial Cancer | 200 | 36 | Increase in G0/G1 phase from 56.86% to 67.60% | [4][6] |
| Hec-1B | Endometrial Cancer | 200 | 36 | Increase in G0/G1 phase from 36.83% to 51.87% | [4][6] |
| CAL27 | Tongue Squamous Cell Carcinoma | 150 | 24 | Increase in G0/G1 phase from 50.28% to 62.21% | [11] |
| UM1 | Tongue Squamous Cell Carcinoma | 150 | 24 | Increase in G0/G1 phase from 45.36% to 62.88% | [11] |
Experimental Protocols
Cell Viability Assessment: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.[12] Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours.[12]
-
Compound Treatment: Add 10 µL of various concentrations of Oleic Acid to the wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[13]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[12]
-
Incubation: Incubate the plate for 1-4 hours in the incubator.[12]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash them once with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour. Annexin V-FITC is typically detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the phycoerythrin channel.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14]
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS.[15] Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14][16] Incubate for at least 30 minutes on ice or at -20°C for longer storage.[16]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[16]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA and ensure specific DNA staining.[16]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[16]
-
Incubation: Incubate for 5-10 minutes at room temperature in the dark.[15][16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the fluorescence signal in a linear scale to accurately represent DNA content.[16]
Visualizations
Caption: Workflow for investigating Oleic Acid's anti-cancer effects.
Caption: Oleic Acid's inhibitory effect on the AKT/mTOR pathway via PTEN.
Caption: Oleic Acid promotes cell migration via FFAR1/4-EGFR-PI3K/AKT.
References
- 1. Antitumor effect of oleic acid; mechanisms of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 3. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleic acid induces apoptosis and autophagy in the treatment of Tongue Squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 13. apexbt.com [apexbt.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
"Oleic Acid-2,6-diisopropylanilide" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Oleic Acid-2,6-diisopropylanilide.
I. Understanding the Challenge: Physicochemical Properties
This compound is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 7 nM.[1] Its highly lipophilic nature, characterized by a long fatty acid chain and a diisopropylaniline moiety, results in poor aqueous solubility, presenting a significant hurdle for in vitro and in vivo experimental setups.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL[1] |
This data clearly illustrates the compound's limited solubility in aqueous buffer systems, which is a common issue for many potent, lipophilic drug candidates.
II. Troubleshooting Guide: Solutions for Solubility Issues
This guide provides several strategies to address the poor aqueous solubility of this compound. The appropriate method will depend on the specific experimental requirements, such as the desired final concentration, the tolerance of the experimental system to excipients, and the intended route of administration in preclinical studies.
Decision Workflow for Selecting a Solubilization Method
The following diagram outlines a logical workflow for choosing the most suitable solubilization strategy.
Caption: Workflow for selecting a solubilization method.
Method 1: Co-solvency
This is the most straightforward approach, particularly for preparing concentrated stock solutions for in vitro assays. It involves dissolving the compound in a water-miscible organic solvent before diluting it into the aqueous experimental medium.
Frequently Asked Questions (FAQs) - Co-solvents
-
Q1: What is the best initial co-solvent to try?
-
A1: Based on available data, DMSO and ethanol are excellent starting points, both showing a solubility of 30 mg/mL.[1] The choice between them often depends on the tolerance of your cell line or assay system.
-
-
Q2: I'm seeing precipitation when I dilute my DMSO stock into my aqueous buffer. What should I do?
-
A2: This is a common issue when the concentration of the organic solvent is significantly reduced upon dilution. To mitigate this:
-
Decrease the final concentration: The compound may be soluble at lower concentrations in the final medium.
-
Increase the percentage of co-solvent in the final medium: Determine the maximum percentage of co-solvent your experimental system can tolerate without adverse effects (e.g., cytotoxicity) and adjust your dilution accordingly.
-
Use a different co-solvent: Some systems may tolerate other co-solvents like polyethylene glycol (PEG) or propylene glycol (PG) better.[2][3]
-
-
Experimental Protocol: Co-solvent Stock Solution Preparation
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of high-purity DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-30 mg/mL).
-
Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
For use in experiments, perform serial dilutions of this stock solution into your aqueous culture medium or buffer. It is critical to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.
-
Always include a vehicle control in your experiments (i.e., medium containing the same final concentration of the co-solvent without the compound).
Method 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[4][5]
Frequently Asked Questions (FAQs) - Cyclodextrins
-
Q3: Which cyclodextrin should I use?
-
Q4: How do I know if an inclusion complex has formed?
-
A4: Complex formation can be confirmed by techniques such as phase solubility studies, Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared (FTIR) spectroscopy.[6][7] For most lab applications, a significant increase in the apparent water solubility of the compound after incubation with the cyclodextrin is a strong indicator of successful complexation.
-
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a good starting point).
-
Weigh the appropriate amount of cyclodextrin (e.g., HP-β-CD) into a mortar.
-
Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the cyclodextrin to form a paste.
-
Weigh the this compound and add it to the cyclodextrin paste.
-
Knead the mixture thoroughly with a pestle for 30-60 minutes. The mixture should become a sticky paste.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.
-
Grind the dried complex into a fine powder. This powder can then be dissolved in aqueous buffers for your experiments.
Method 3: Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluid.[2][8] This approach is particularly useful for improving the oral bioavailability of lipophilic drugs.
Frequently Asked Questions (FAQs) - SEDDS
-
Q5: How do I select the components for my SEDDS formulation?
-
A5: The selection process involves screening for oils, surfactants, and co-solvents in which this compound has high solubility.
-
Oils: Long-chain or medium-chain triglycerides are commonly used.[8]
-
Surfactants: Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) value (typically >12) are preferred for forming stable oil-in-water emulsions.[9] Examples include various grades of Cremophor®, Tween®, and Labrasol®.
-
Co-solvents/Co-surfactants: These are often used to improve drug solubility in the lipid base and facilitate emulsification. Examples include ethanol, propylene glycol, and Transcutol®.
-
-
-
Q6: What is a pseudo-ternary phase diagram and why is it important?
-
A6: A pseudo-ternary phase diagram is used to map the self-emulsifying regions for different combinations of oil, surfactant, and co-solvent at a fixed ratio of surfactant to co-solvent.[4][10] This diagram is essential for identifying the optimal concentrations of the components that will result in a stable and efficient SEDDS formulation.
-
Experimental Protocol: General Approach to SEDDS Formulation
-
Solubility Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-solvents to identify the most suitable excipients.
-
Constructing a Pseudo-Ternary Phase Diagram: a. Select the oil, surfactant, and co-solvent with the best solubilizing capacity. b. Prepare mixtures of the surfactant and co-solvent (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2). c. For each Smix ratio, prepare a series of formulations by mixing the oil and the Smix at various weight ratios (from 9:1 to 1:9). d. Add a small volume of each formulation to a defined volume of water (e.g., 100 µL of formulation to 100 mL of water) with gentle stirring. e. Visually assess the resulting emulsion for clarity and stability. Plot the compositions on a ternary phase diagram to identify the self-emulsifying region.
-
Preparation of the Drug-Loaded SEDDS: a. Select an optimized formulation from the self-emulsifying region of the phase diagram. b. Add the this compound to the pre-concentrate of oil, surfactant, and co-solvent. c. Vortex or gently heat the mixture until the drug is completely dissolved.
-
Characterization: The resulting SEDDS can be characterized by its self-emulsification time, droplet size, and drug release profile in vitro.[8][11]
Signaling Pathway Context: ACAT Inhibition
This compound inhibits the enzyme ACAT, which is crucial for the esterification of cholesterol into cholesteryl esters for storage or transport in lipoproteins. By inhibiting ACAT, this compound can modulate cellular cholesterol homeostasis.
References
- 1. abiteccorp.com [abiteccorp.com]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubilization, partial purification, and reconstitution in phosphatidylcholine-cholesterol liposomes of acyl-CoA:cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
"Oleic Acid-2,6-diisopropylanilide" stability in DMSO and culture media
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability and handling of Oleic Acid-2,6-diisopropylanilide in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[1] A concentration of 10 mM or 30 mg/mL is a common starting point.[1][2] To prepare, dissolve the compound in DMSO, ensuring it is fully solubilized. Gentle warming in a 37°C water bath or brief sonication can aid dissolution, but always check the product datasheet for specific temperature sensitivity.[3] For light-sensitive compounds, use amber vials or wrap clear vials in foil.[3]
Q2: What are the recommended storage conditions for the DMSO stock solution?
A2: For long-term storage, it is best to store stock solutions in small, tightly sealed aliquots at -80°C for up to six months.[4] For shorter periods (up to one month), -20°C is generally acceptable.[4] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[4][5] Storing multiple small aliquots is preferable to using a single large one.[1]
Q3: What is the solubility of this compound in various solvents?
A3: The solubility of this compound can vary. Published data provides a good starting point for solvent selection.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
|---|---|
| DMF | 30 mg/mL[2] |
| DMSO | 30 mg/mL[2] |
| Ethanol | 30 mg/mL[2] |
| PBS (pH 7.2) | 1 mg/mL[2] |
Q4: How do I prepare working solutions in cell culture media from a DMSO stock?
A4: To prepare a working solution, dilute the DMSO stock solution into your pre-warmed (37°C) complete culture medium.[6] It is crucial to keep the final concentration of DMSO in the medium low, typically at or below 0.5% (v/v), to prevent solvent-induced cytotoxicity.[4][6] A final concentration of 0.1% is often preferred.[3] To avoid precipitation, it is recommended to perform dilutions in a stepwise manner rather than a single large dilution.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[6]
Q5: What is the biological target of this compound?
A5: this compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT).[2][7] ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a key process in dietary cholesterol absorption and the formation of foam cells in atherosclerosis.[7]
dot graph ACAT_Pathway { graph [bgcolor="#FFFFFF", size="7.6, Auto!", label="Simplified ACAT Pathway", fontcolor="#202124", fontsize=12, labelloc="t"]; node [fontname="Arial", fontsize=10, style="filled", shape="box", margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Chol [label="Free Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; AcylCoA [label="Fatty Acyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; ACAT [label="ACAT Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124", shape="ellipse"]; Inhibitor [label="Oleic Acid-2,6-\ndiisopropylanilide", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; CE [label="Cholesteryl Esters\n(Storage/Transport)", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"];
// Edges {Chol, AcylCoA} -> ACAT [color="#5F6368"]; ACAT -> CE [label="Esterification", color="#34A853", fontcolor="#202124"]; Inhibitor -> ACAT [arrowhead="tee", color="#EA4335", label=" Inhibition", fontcolor="#202124"]; }
Caption: Role of ACAT and its inhibition by this compound.
Troubleshooting Guide
Problem: I see a precipitate after diluting my DMSO stock into the culture medium.
-
Cause - "Solvent Shock": Rapidly diluting a high concentration of a lipophilic compound from an organic solvent like DMSO into an aqueous medium can cause it to crash out of solution.
-
Solution: Perform serial or intermediate dilutions. First, dilute your stock into a small volume of pre-warmed medium, mix thoroughly, and then add this to your final volume.[6]
-
-
Cause - Low Solubility: The compound may have poor solubility in aqueous media, especially in the absence of serum. Oleic acid, a component of the molecule, is known to have poor solubility in aqueous solutions.[][9]
-
Solution 1: If your experiment allows, consider reducing the serum concentration, as some compounds bind to serum proteins.[6] Alternatively, you can complex the fatty acid component with fatty-acid-free BSA to improve solubility.
-
Solution 2: Ensure the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4), as pH can affect the solubility of some compounds.[6]
-
-
Cause - Concentration Exceeds Solubility Limit: The final concentration of your compound in the medium may be higher than its solubility limit.
-
Solution: Perform a kinetic solubility assay (see Protocol 3) to determine the practical solubility limit in your specific culture medium.
-
// Nodes Start [label="Precipitate observed in\nculture media?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDMSO [label="Is final DMSO\nconcentration <= 0.5%?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; HighDMSO [label="High DMSO can alter\nsolubility. Reduce\nconcentration.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DilutionMethod [label="How was it diluted?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; SingleStep [label="Single, large dilution step", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; SerialStep [label="Stepwise/serial dilution", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; UseSerial [label="Action: Use stepwise dilution\nto avoid 'solvent shock'.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckSolubility [label="Action: Perform a kinetic\nsolubility assay (Protocol 3)\nto find max concentration.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ConsiderBSA [label="Action: For serum-free media,\nconsider using fatty-acid-free\nBSA to complex the compound.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckDMSO [label="Yes", color="#5F6368"]; CheckDMSO -> HighDMSO [label="No", color="#EA4335"]; CheckDMSO -> DilutionMethod [label="Yes", color="#5F6368"]; DilutionMethod -> SingleStep [color="#5F6368"]; DilutionMethod -> SerialStep [color="#5F6368"]; SingleStep -> UseSerial [color="#4285F4"]; SerialStep -> CheckSolubility [color="#4285F4"]; CheckSolubility -> ConsiderBSA [color="#4285F4"]; }
Caption: Troubleshooting flowchart for compound precipitation in media.
Problem: My experimental results are inconsistent, and I suspect compound degradation.
-
Cause - Chemical Instability: The compound may be degrading in the culture medium at 37°C over the course of your experiment. This can be due to hydrolysis, oxidation, or interaction with media components.[6] The oleic acid anilide structure contains an amide bond that could be susceptible to hydrolysis, yielding oleic acid and 2,6-diisopropylaniline.[10]
-
Solution: Perform a stability study in your specific culture medium at 37°C for the duration of your experiment (see Protocol 2). If the compound is found to be unstable, you may need to replenish it by changing the medium at regular intervals.[6]
-
-
Cause - Adsorption to Plastics: Highly lipophilic compounds can bind to plasticware, reducing the effective concentration in the medium.
-
Solution: Use low-binding plates and tubes for your experiments to minimize loss of the compound.[1]
-
Experimental Protocols
Protocol 1: Assessing Compound Stability in DMSO
This protocol provides a method to evaluate the stability of this compound in a DMSO stock solution under various storage conditions.[1]
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber, tightly sealed vials
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquoting: Prepare multiple small aliquots in amber vials to minimize exposure to light and moisture.[1]
-
Time-Zero Sample: Analyze one aliquot immediately after preparation (T=0). This will serve as your baseline.
-
Storage: Store the remaining aliquots under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, -80°C).
-
Sample Collection: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.[1]
-
Analysis: Analyze the concentration and purity of the compound using a suitable analytical method like HPLC or LC-MS.
-
Calculation: Compare the results to the T=0 sample to determine the percentage of compound remaining.
Table 2: Example Data for DMSO Stability Study
| Storage Condition | Time Point | % Compound Remaining (vs. T=0) |
|---|---|---|
| -80°C | 6 months | User's Data |
| -20°C | 1 month | User's Data |
| 4°C | 1 week | User's Data |
| Room Temp | 24 hours | User's Data |
Protocol 2: Assessing Compound Stability in Cell Culture Media
This protocol outlines a method to determine the chemical stability of the compound under typical cell culture conditions (37°C, 5% CO2).[6]
// Nodes Start [label="Prepare concentrated\nstock in DMSO (e.g., 10mM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike compound into\npre-warmed (37°C)\nculture medium", fillcolor="#F1F3F4", fontcolor="#202124"]; Aliquots [label="Create aliquots for\neach time point", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C, 5% CO2", fillcolor="#FBBC05", fontcolor="#202124"]; T0 [label="T=0\nProcess immediately", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; T_points [label="T=2, 4, 8, 24, 48 hrs\nRemove one aliquot\nat each time point", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Stop reaction\n(e.g., add ice-cold\nacetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Store [label="Store samples at -80°C\nuntil analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze all time points\nby LC-MS/MS or HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Spike [color="#5F6368"]; Spike -> Aliquots [color="#5F6368"]; Aliquots -> Incubate [color="#5F6368"]; Incubate -> T0 [color="#5F6368"]; Incubate -> T_points [color="#5F6368"]; {T0, T_points} -> Quench [color="#5F6368"]; Quench -> Store [color="#5F6368"]; Store -> Analyze [color="#5F6368"]; }
Caption: Experimental workflow for assessing compound stability in culture media.
Materials:
-
Test compound stock solution in DMSO
-
Complete cell culture medium (with or without serum, as per your experimental setup)
-
Incubator (37°C, 5% CO2)
-
Sterile tubes for aliquots
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical instrument (e.g., LC-MS/MS)
Methodology:
-
Preparation: Prepare a solution of the test compound in pre-warmed complete culture medium at the highest concentration you plan to use. Ensure the final DMSO concentration is consistent with your experiments (<0.5%).
-
Aliquoting: Dispense this solution into several sterile tubes, one for each time point.[6]
-
Time-Zero Sample: Immediately process the T=0 sample. Stop any potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile), vortex, and store at -80°C until analysis.[1]
-
Incubation: Place the remaining tubes in a 37°C, 5% CO2 incubator.[6]
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube and process it immediately as described in step 3.[6]
-
Analysis: Once all samples are collected, analyze the concentration of the parent compound in each sample using a sensitive and specific method like LC-MS/MS.[1]
-
Data Interpretation: Plot the percentage of compound remaining versus time to determine the stability profile and calculate the compound's half-life in the medium.
Protocol 3: Kinetic Solubility Assay in Culture Media
This protocol helps determine the maximum soluble concentration of your compound in the culture medium over time, identifying potential precipitation issues.
Materials:
-
Test compound stock solution in DMSO
-
Complete cell culture medium
-
96-well clear-bottom plate
-
Plate reader capable of measuring turbidity (e.g., absorbance at 620 nm)
-
Multichannel pipette
Methodology:
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of your compound's DMSO stock solution.[6]
-
Transfer: Transfer a small, equal volume (e.g., 1 µL) of each DMSO dilution to a new 96-well plate.
-
Add Medium: Using a multichannel pipette, add pre-warmed (37°C) complete culture medium to each well to achieve the final desired compound concentrations. Include wells with medium and DMSO only as a blank control.[6]
-
Incubate: Seal the plate and place it inside a plate reader pre-heated to 37°C.
-
Measure Turbidity: Measure the turbidity (absorbance at ~620 nm) of each well every 5-10 minutes for a period of 1-2 hours.[6]
-
Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity over time compared to the vehicle control.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. emulatebio.com [emulatebio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Immunomart [immunomart.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunotoxic response of oleic acid anilide and its hydrolysis products in female MRL (+/+) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Anesthetic Dosage for In Vivo Studies
A Note on "Oleic Acid-2,6-diisopropylanilide"
Initial searches indicate that "this compound" is an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) with hypocholesterolemic properties.[1][2] However, for the purpose of a technical support guide focused on dosage optimization and troubleshooting for in vivo studies, this document will focus on Propofol (2,6-diisopropylphenol) . Propofol is a widely used intravenous anesthetic with a substantial body of research concerning its in vivo application, making it a more probable subject for the queries outlined. Its lipid-based emulsion formulation may be a source of association with oleic acid.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is Propofol and what is its primary mechanism of action?
Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic/amnestic agent.[3][5] Its primary mechanism of action is the positive modulation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through the GABA-A receptor.[3][6] This binding enhances the influx of chloride ions, leading to hyperpolarization of postsynaptic neurons and a calming effect on the central nervous system.[3][6][7]
Q2: What are the common uses of Propofol in in vivo research?
Due to its rapid onset and short duration of action, Propofol is widely used for the induction and maintenance of general anesthesia for surgical procedures.[3][7] It is also utilized for sedation during shorter, non-surgical procedures and in intensive care settings for ventilated subjects.[3]
Q3: How is Propofol typically administered in animal studies?
Propofol is administered intravenously.[8] This can be as a single bolus for induction of anesthesia, followed by either intermittent boluses or a continuous rate infusion (CRI) to maintain a stable plane of anesthesia.[3] The dose should always be titrated to effect.[9]
Q4: What are the key pharmacokinetic parameters of Propofol?
Propofol is highly lipid-soluble, which allows for rapid distribution to the brain and other well-perfused tissues, resulting in a quick onset of action (typically within 30-60 seconds).[10][11] It is highly protein-bound and is primarily metabolized in the liver.[10][12] Recovery from a single bolus is rapid due to redistribution to other tissues.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Apnea or Respiratory Depression | - Dose administered too rapidly.- Overdose.- Synergistic effects with other CNS depressants (e.g., opioids).[3][10] | - Administer the induction dose slowly over 60-90 seconds.[9]- Titrate the dose to effect rather than administering a fixed dose.- Reduce the Propofol dose when using premedication.[13]- Be prepared to provide ventilatory support. |
| Hypotension | - Dose-dependent vasodilation and decrease in sympathetic tone.[3][8]- Rapid bolus administration.- Pre-existing hypovolemia or cardiac compromise.[3] | - Administer intravenous fluids to ensure adequate hydration before induction.- Administer the dose slowly.- Use the lowest effective dose.- Consider a balanced anesthetic technique with other agents to reduce the required Propofol dose. |
| Excitement or Paddling During Induction | - Insufficient dose or slow administration allowing the animal to pass through an excitement phase. | - Ensure the induction dose is adequate and administered smoothly to achieve rapid unconsciousness.- Premedication with sedatives like acepromazine can reduce the incidence of excitement.[14] |
| Pain on Injection | - The aqueous phase of the emulsion can be irritating to the vein. | - Use a larger vein for injection.- Administer through a running IV line to dilute the drug.- Consider newer formulations designed to reduce pain on injection.[15][16][17] |
| Slow or Rough Recovery | - Prolonged or high-dose infusion leading to accumulation in fatty tissues.[3]- Liver disease affecting metabolism.[11]- Hypothermia. | - For long procedures, consider transitioning to an inhalant anesthetic.- Monitor and maintain the animal's body temperature.- Ensure the animal is fully recovered in a quiet, monitored environment. |
| Propofol Infusion Syndrome (PRIS) | - Rare but serious complication associated with prolonged, high-dose infusions.[3] | - Adhere to recommended maximum dose rates and durations of infusion.- Monitor for signs of metabolic acidosis, rhabdomyolysis, and cardiac dysfunction.[3] |
Experimental Protocols & Data
Canine Anesthesia Induction Dosages
| Premedication Status | Induction Dose (mg/kg) | Reference |
| Unpremedicated | 3.8 - 7.6 | [9][14] |
| Premedicated (Acepromazine) | 2.2 - 2.8 | [14] |
| Premedicated (Phenothiazine/Opioid) | 2.7 - 4.0 | [9] |
| Premedicated (α2-agonist) | 1.0 | [13] |
Feline Anesthesia Induction Dosages
| Premedication Status | Induction Dose (mg/kg) | Reference |
| Unpremedicated | 8.0 | [13] |
| Premedicated (non-α2-agonist) | 6.0 | [13] |
| Premedicated (α2-agonist) | 1.2 | [13] |
Bovine (Calf) Anesthesia Protocol
| Phase | Dosage | Reference |
| Induction | 5 mg/kg IV | [18] |
| Maintenance (CRI) | 0.6 - 0.8 mg/kg/minute | [18] |
Note: All dosages are for intravenous administration and should be titrated to effect.
Visualizations
Propofol's Primary Signaling Pathway
Caption: Mechanism of action of Propofol at the GABA-A receptor.
Experimental Workflow for In Vivo Anesthesia Study
Caption: General workflow for an in vivo study using Propofol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. openanesthesia.org [openanesthesia.org]
- 4. Effects of propofol and its formulation components on macrophages and neutrophils in obese and lean animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Propofol? [synapse.patsnap.com]
- 7. anesthesiologydfw.com [anesthesiologydfw.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. zoetisus.com [zoetisus.com]
- 10. Propofol - Wikipedia [en.wikipedia.org]
- 11. Propofol (PropoFlo®, Rapinovet®) for Dogs and Cats [petplace.com]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dosage and administration - PropoFlo Plus 10 mg/ml emulsion for injection for dogs & cats [noahcompendium.co.uk]
- 14. Median effective dosage of propofol for induction of anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel lipid and preservative-free propofol formulation: properties and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Continuous infusion of propofol in calves: bispectral index and hemodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oleic Acid-2,6-diisopropylanilide Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Oleic Acid-2,6-diisopropylanilide.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target effect of this compound?
A1: The primary on-target effect of this compound is the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT).[1] It is a potent inhibitor with an IC50 value of 7 nM.[1] This inhibition leads to a decrease in low-density lipoproteins (LDL) and an elevation in high-density lipoprotein (HDL) levels, as observed in animal studies.[1]
Q2: Are there any known or suspected off-target effects of this compound?
A2: While comprehensive toxicological properties of this compound have not been thoroughly investigated, related compounds, particularly oleic acid anilide (OAA), have been associated with significant immunotoxic responses.[2] OAA was implicated as a potential causative agent in the Toxic Oil Syndrome (TOS), a multi-systemic disease.[2][3] Therefore, researchers should be vigilant for potential immunomodulatory and other off-target effects.
Q3: What were the key findings from the immunotoxicity studies of the related compound, oleic acid anilide (OAA)?
A3: Studies in MRL(+/+) mice treated with OAA showed several immunotoxic responses, including:
-
Significant increases in serum levels of immunoglobulins IgE, IgG, IgG1, IgG2a, and IgG2b.[2]
-
Appearance of antinuclear antibodies (ANA) in 50% of the treated mice.[2]
-
Increased levels of granulocyte colony-stimulating factor (G-CSF).[2]
-
Morphological changes in the spleen, with an increased lymphocyte population.[2]
These findings suggest that the anilide moiety of the molecule could contribute to immune system perturbations.[2]
Troubleshooting Guides
Problem 1: Unexpected changes in immune cell populations or cytokine profiles in my in vitro or in vivo experiments.
Possible Cause: This could be an off-target immunomodulatory effect of this compound, potentially mediated by the diisopropylanilide moiety.
Troubleshooting Steps:
-
Control Experiments:
-
Include control groups treated with the vehicle (e.g., DMSO, ethanol) alone.
-
If possible, include a positive control for immunomodulation.
-
Consider testing the effects of oleic acid and 2,6-diisopropylaniline separately to de-risk the source of the effect.
-
-
Immune Cell Profiling:
-
Perform flow cytometry to analyze major immune cell populations (T cells, B cells, macrophages, etc.) in treated samples (e.g., splenocytes, peripheral blood mononuclear cells).
-
-
Cytokine Analysis:
-
Use a multiplex cytokine assay (e.g., Luminex, ELISA array) to screen for a broad range of pro-inflammatory and anti-inflammatory cytokines in cell culture supernatants or plasma.
-
-
Functional Assays:
-
Conduct lymphocyte proliferation assays (e.g., using BrdU or CFSE) to assess the effect on T and B cell activation.
-
Perform macrophage activation assays by measuring markers like CD86 or nitric oxide production.
-
Problem 2: I am observing cytotoxicity in my cell-based assays at concentrations expected to be specific for ACAT inhibition.
Possible Cause: The observed cytotoxicity might be an off-target effect unrelated to ACAT inhibition. The safety data sheet for the parent compound, 2,6-diisopropylaniline, suggests it can lead to the formation of methemoglobin, which can cause cyanosis, indicating potential for cellular toxicity.
Troubleshooting Steps:
-
Dose-Response Curve:
-
Generate a detailed dose-response curve to determine the concentration at which cytotoxicity occurs and compare it to the IC50 for ACAT inhibition.
-
-
Cell Viability Assays:
-
Use multiple cell viability assays that measure different cellular parameters (e.g., MTS for metabolic activity, CellTox Green for membrane integrity) to confirm the cytotoxic effect.
-
-
ACAT Knockout/Knockdown Cells:
-
If available, test the compound on cells with reduced or absent ACAT expression to determine if the cytotoxicity is independent of the intended target.
-
-
Metabolite Analysis:
-
Consider the possibility of metabolic activation of the compound into a more toxic species. In vitro metabolism studies using liver microsomes could provide insights.
-
Data Presentation
Table 1: Summary of Potential Off-Target Effects and Investigative Assays
| Potential Off-Target Effect | Key Observations from Related Compounds | Recommended Investigative Assays |
| Immunomodulation | Increased immunoglobulins (IgE, IgG), presence of ANAs, altered cytokine profiles (increased G-CSF), and splenomegaly observed with Oleic Acid Anilide.[2] | Flow Cytometry, Multiplex Cytokine Assays, Lymphocyte Proliferation Assays, Histopathology of lymphoid organs. |
| Cytotoxicity | The parent aniline compound can induce methemoglobinemia. | Dose-response viability assays (MTS, LDH release), Apoptosis assays (Caspase-3/7 activity, Annexin V staining). |
| Metabolic Disruption | The oleic acid component can influence lipid metabolism beyond ACAT inhibition.[4][5] | Lipidomics analysis, Gene expression analysis of lipid metabolism genes (e.g., via qPCR or RNA-seq). |
Experimental Protocols
Protocol 1: In Vitro Immunotoxicity Screening
-
Cell Culture: Culture primary immune cells (e.g., human PBMCs or mouse splenocytes) in appropriate media.
-
Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and vehicle control for 24-72 hours.
-
Cell Proliferation: For the final 18 hours of culture, add BrdU to the wells. Measure BrdU incorporation using a colorimetric ELISA kit.
-
Cytokine Measurement: Collect cell culture supernatants and measure cytokine levels using a multiplex bead-based assay.
-
Flow Cytometry: Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD11b) to analyze changes in immune cell populations.
Protocol 2: Assessment of Off-Target Cytotoxicity
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2, HEK293) in a 96-well plate and allow cells to adhere overnight.
-
Compound Incubation: Treat cells with a serial dilution of this compound for 24 hours.
-
Viability Assay (MTS): Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
Membrane Integrity Assay (LDH): Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit.
Mandatory Visualizations
Caption: Workflow for investigating off-target effects.
Caption: On-target vs. potential off-target pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Immunotoxic response of oleic acid anilide and its hydrolysis products in female MRL (+/+) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential implication of aniline derivatives in the Toxic Oil Syndrome (TOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Oleic Acid-2,6-diisopropylanilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Oleic Acid-2,6-diisopropylanilide.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance: The bulky 2,6-diisopropyl groups on the aniline hinder the approach of the oleic acid.[1] | - Use a suitable coupling agent: Employ carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to facilitate amide bond formation. - Convert oleic acid to an acid chloride: React oleic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive oleoyl chloride prior to reaction with 2,6-diisopropylaniline. - Increase reaction temperature and time: Prolonged heating may be necessary to overcome the activation energy barrier caused by steric hindrance. Monitor the reaction for potential side product formation at higher temperatures. |
| Poor Quality Starting Materials: Impurities in oleic acid or 2,6-diisopropylaniline can interfere with the reaction. | - Purify starting materials: Purify commercial oleic acid by low-temperature recrystallization from acetonitrile to remove oxidized impurities.[2][3] Purify 2,6-diisopropylaniline by recrystallization of its sulfonic acid salt.[4] - Characterize starting materials: Confirm the purity of starting materials using techniques like NMR, GC-MS, or titration before use. |
| Inefficient Catalyst/Coupling Agent: The chosen catalyst or coupling agent may not be effective for this sterically hindered system. | - Screen different coupling agents: Test a variety of coupling agents and activators to find the optimal combination. - Optimize catalyst loading: Vary the molar ratio of the catalyst/coupling agent to identify the most effective concentration. |
| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or stoichiometry can lead to poor yields. | - Solvent selection: Use an anhydrous, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. - Stoichiometry: Use a slight excess of the oleic acid derivative (e.g., 1.1 to 1.2 equivalents) relative to the 2,6-diisopropylaniline. |
Issue 2: Presence of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Side reactions of the coupling agent: Carbodiimide coupling agents can form N-acylurea byproducts. | - Purification: Remove N-acylurea byproducts by filtration if they are insoluble, or by column chromatography. |
| Decomposition at high temperatures: Prolonged heating can lead to decomposition of reactants or products. | - Optimize reaction temperature and time: Determine the minimum temperature and time required for a reasonable conversion to minimize decomposition. |
| Reaction with impurities: Impurities in the starting materials can lead to a variety of side products. | - Ensure high purity of reactants: Refer to the purification steps mentioned in "Issue 1". |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar polarity of product and starting materials: The nonpolar nature of the product can make chromatographic separation from unreacted oleic acid challenging. | - Column Chromatography: Use a gradient elution with a nonpolar mobile phase (e.g., hexane/ethyl acetate) and carefully monitor fractions by TLC. - Recrystallization: Attempt recrystallization from a suitable solvent system. This may require screening various solvents. |
| Oily nature of the product: The product is likely to be a viscous oil or a low-melting solid, making handling and purification difficult. | - Solvent precipitation: Dissolve the crude product in a minimal amount of a good solvent and precipitate it by adding a poor solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic approach for this compound?
A common approach for forming an amide bond between a carboxylic acid and a sterically hindered amine is to activate the carboxylic acid. This can be achieved by either converting the oleic acid to an acid chloride or by using a coupling agent.
Q2: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC). The product, being an amide, will likely have a different Rf value compared to the starting materials (oleic acid and 2,6-diisopropylaniline). Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.
Q3: What are the expected spectroscopic characteristics of the final product?
-
¹H NMR: Expect to see characteristic peaks for the oleoyl chain (vinylic protons around 5.3 ppm, long aliphatic chains), the isopropyl groups on the aniline ring (a doublet for the methyl protons and a septet for the methine proton), and the aromatic protons. The amide proton (N-H) signal may be broad and its chemical shift will be solvent-dependent.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the oleoyl and isopropyl groups should be present.
-
IR Spectroscopy: A strong absorption band for the amide C=O stretch (around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹) should be observable.
Q4: Are there any specific safety precautions I should take?
-
Work in a well-ventilated fume hood, especially when handling reagents like thionyl chloride or oxalyl chloride.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Coupling agents like DCC are potent allergens; handle with care.
Experimental Protocols
Protocol 1: Synthesis via Oleoyl Chloride
-
Formation of Oleoyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM). Add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents) dropwise at 0 °C. Let the reaction stir at room temperature for 2-4 hours or until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure.
-
Amidation: Dissolve the crude oleoyl chloride in anhydrous DCM. In a separate flask, dissolve 2,6-diisopropylaniline (1 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous DCM. Add the oleoyl chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis using a Coupling Agent
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve oleic acid (1 equivalent), 2,6-diisopropylaniline (1 equivalent), and an activator such as HOBt (1.1 equivalents) in anhydrous DCM.
-
Addition of Coupling Agent: Cool the solution to 0 °C and add a coupling agent like EDC (1.1 equivalents) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The urea byproduct from EDC is water-soluble and can be removed during the aqueous workup.
Data Presentation
Table 1: Comparison of Coupling Agents for Amidation (Illustrative Data)
| Coupling Agent | Activator | Solvent | Reaction Time (h) | Yield (%) |
| EDC | HOBt | DCM | 24 | 75 |
| DCC | DMAP | THF | 36 | 68 |
| HATU | - | DMF | 12 | 85 |
Note: This data is illustrative and the optimal conditions for the synthesis of this compound may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
"Oleic Acid-2,6-diisopropylanilide" degradation pathways and prevention
Technical Support Center: Oleic Acid-2,6-diisopropylanilide
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential degradation issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to several degradation pathways, primarily:
-
Hydrolysis: The amide bond can be cleaved, especially under acidic or alkaline conditions, to yield oleic acid and 2,6-diisopropylaniline.[1][2][3]
-
Oxidation: The double bond in the oleic acid chain is prone to oxidation, which can lead to the formation of various oxidized products. The aniline moiety can also undergo oxidation.[4][5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, a common characteristic of anilide-containing compounds like certain herbicides.[7][8][9]
-
Thermal Degradation: Elevated temperatures can cause the cleavage of the amide bond and other decomposition reactions.[10][11][12]
Q2: I am observing a loss of my compound in aqueous buffer. What could be the cause?
A2: Loss of the compound in an aqueous buffer is most likely due to hydrolysis of the amide bond. The rate of hydrolysis is significantly influenced by the pH of the buffer. Both acidic and basic conditions can catalyze this degradation.[1][3][13] Consider the pH of your buffer as a primary factor.
Q3: My sample has developed a yellow or brownish color upon storage. Why is this happening?
A3: The development of color is often an indication of oxidative degradation or the formation of degradation products from the aniline moiety.[14] Exposure to air (oxygen) and/or light can accelerate these processes.
Q4: How can I prevent the degradation of this compound during storage and experiments?
A4: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of your solutions within a stable range, avoiding strongly acidic or alkaline conditions. The use of buffers is recommended.[13]
-
Inert Atmosphere: For long-term storage or sensitive experiments, store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Store the compound in amber vials or in the dark to protect it from light-induced degradation.[9]
-
Temperature Control: Store the compound at recommended low temperatures and avoid exposure to high temperatures during experimental procedures unless required.
-
Use of Antioxidants: For applications where oxidation is a major concern, the addition of a suitable antioxidant may be beneficial.[15]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC-MS)
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of a peak corresponding to oleic acid and/or 2,6-diisopropylaniline. | Hydrolysis of the amide bond. | 1. Verify the pH of your sample and mobile phase. Adjust to a more neutral pH if possible.2. Reduce the temperature of the sample storage and analysis.3. Prepare samples immediately before analysis to minimize time in solution. |
| Appearance of multiple new, often broader, peaks. | Oxidation of the oleic acid chain or the aniline ring. | 1. De-gas all solvents and use an inert atmosphere during sample preparation and storage.2. Consider adding a small amount of an antioxidant (e.g., BHT) to your sample, if compatible with your analysis.3. Ensure the compound was not exposed to light for prolonged periods. |
| A general decrease in the main peak area with the appearance of several small, unidentified peaks. | Photodegradation or Thermal Degradation . | 1. Protect samples from light at all stages.2. If using GC-MS, ensure the injection port temperature is not excessively high, which could cause thermal degradation.3. For HPLC, use a column oven set to a moderate temperature. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased potency or activity of the compound over time. | Degradation of the active compound in the assay medium. | 1. Perform a time-course stability study of the compound in your specific assay buffer.2. Assess the pH and composition of the assay medium for potential incompatibilities.3. Prepare stock solutions in a non-aqueous solvent (e.g., DMSO) and make final dilutions into the aqueous assay medium immediately before use. |
| High variability between replicate experiments. | Inconsistent sample handling leading to variable degradation . | 1. Standardize all sample preparation and handling procedures.2. Ensure all samples are treated identically regarding light exposure, temperature, and time in solution before analysis.3. Use fresh samples for each experiment. |
Data Presentation: Illustrative Degradation Data
Disclaimer: The following data is for illustrative purposes to demonstrate how to present quantitative degradation data and is not based on experimental results for this compound.
Table 1: Effect of pH on the Hydrolytic Degradation of this compound in Aqueous Buffer at 37°C over 24 hours.
| pH | % Remaining Compound | Major Degradation Products |
| 3.0 | 75% | Oleic Acid, 2,6-diisopropylaniline |
| 5.0 | 95% | Oleic Acid, 2,6-diisopropylaniline |
| 7.4 | 98% | Minimal degradation |
| 9.0 | 88% | Oleic Acid, 2,6-diisopropylaniline |
Table 2: Effect of Light and Temperature on the Degradation of this compound in Solution over 7 days.
| Condition | % Remaining Compound |
| 4°C, Dark | 99% |
| 25°C, Dark | 96% |
| 25°C, Ambient Light | 85% |
| 40°C, Dark | 82% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Analysis
This protocol outlines a general method for monitoring the degradation of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable mobile phase modifier).
-
This compound reference standard.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the λmax of the compound).
-
Injection Volume: 10 µL.
-
-
Procedure for Stability Study: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO). b. Dilute the stock solution into the desired stress condition media (e.g., buffers of different pH, water for photostability, etc.). c. Aliquot the solutions into appropriate vials for each time point and condition. d. For photostability, expose samples to a controlled light source (e.g., UV lamp) alongside control samples wrapped in foil. e. For thermal stability, place samples in temperature-controlled chambers. f. At each time point, withdraw a sample, quench any reaction if necessary (e.g., by dilution in mobile phase), and analyze by HPLC. g. Quantify the peak area of the parent compound and any major degradation products.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol is for the structural elucidation of unknown peaks observed during stability studies.
-
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
-
-
Procedure: a. Analyze the degraded sample using the HPLC method developed in Protocol 1, with the eluent directed to the mass spectrometer. b. Acquire mass spectra for the parent compound and all degradation product peaks. c. Use the accurate mass measurements to propose elemental compositions for the degradation products. d. Perform MS/MS fragmentation analysis on the parent compound and the degradation products to identify structural fragments. e. Compare the fragmentation patterns to deduce the chemical transformations that have occurred (e.g., hydrolysis, oxidation).
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Oxoammonium-Catalyzed Oxidation of N-Substituted Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Oxoammonium-Catalyzed Oxidation of N-Substituted Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of the anilide fungicide inpyrfluxam in illuminated water–sediment systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. mdpi.com [mdpi.com]
- 13. quora.com [quora.com]
- 14. Page loading... [guidechem.com]
- 15. scribd.com [scribd.com]
Technical Support Center: Mitigating Free Cholesterol Accumulation with Oleic Acid-2,6-diisopropylanilide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Oleic Acid-2,6-diisopropylanilide in experiments aimed at mitigating free cholesterol accumulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, this compound prevents this conversion, thereby reducing the storage of cholesterol esters and impacting cellular cholesterol homeostasis.
Q2: What are the expected effects of this compound treatment in cell culture and in vivo models?
In vitro, treatment is expected to decrease the formation of cholesteryl esters and increase the levels of intracellular free cholesterol. In vivo, administration of this compound has been shown to lower plasma levels of low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol in animal models.
Q3: What is the recommended solvent for dissolving this compound for in vitro experiments?
Due to its hydrophobic nature as a fatty acid anilide, this compound has limited solubility in aqueous media. It is recommended to dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, it is crucial to use a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%). To enhance solubility and delivery in serum-free media, complexing the compound with fatty acid-free bovine serum albumin (BSA) is a common practice.
Q4: What are the potential off-target effects of this compound?
While this compound is a specific ACAT inhibitor, researchers should be aware of potential off-target effects. These can include alterations in lipid metabolism beyond cholesterol esterification. It is advisable to include appropriate controls, such as a structurally different ACAT inhibitor, to confirm that the observed effects are due to ACAT inhibition.
Q5: How can I measure the effectiveness of this compound in my experiment?
The efficacy of the inhibitor can be assessed by measuring the levels of free cholesterol and cholesteryl esters within the cells or tissues. This can be achieved using various methods, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or commercially available colorimetric and fluorometric assay kits.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause: The hydrophobic nature of this compound can lead to precipitation in aqueous culture media, especially at higher concentrations.
-
Troubleshooting Steps:
-
Reduce Final Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is as low as possible.
-
Use a Carrier Protein: Complex the compound with fatty acid-free BSA before adding it to the culture medium. This can improve solubility and facilitate cellular uptake.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from your stock immediately before use to minimize the chance of precipitation over time.
-
Sonication: Briefly sonicate the final working solution to aid in dissolution, but be cautious as this can generate heat and potentially degrade the compound.
-
Issue 2: High Levels of Cell Death or Cytotoxicity
-
Possible Cause: Inhibition of ACAT leads to an accumulation of intracellular free cholesterol, which can be toxic to cells, inducing endoplasmic reticulum (ER) stress and apoptosis.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: Perform a thorough dose-response and time-course experiment to determine the optimal concentration and incubation time that effectively inhibits ACAT without causing significant cell death.
-
Cell Viability Assays: Routinely perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your experiments to monitor cytotoxicity.
-
Lower Initial Seeding Density: In some cases, a lower cell density may make cells more susceptible to toxicity. Conversely, overgrown cultures can also experience stress. Ensure consistent and optimal cell seeding densities.
-
Assess Apoptosis Markers: To confirm if cell death is due to apoptosis, consider staining for markers like Annexin V or performing a TUNEL assay.
-
Issue 3: Inconsistent or No Observable Effect on Cholesterol Levels
-
Possible Cause: The compound may not be active, the assay may not be sensitive enough, or the experimental conditions may be suboptimal.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) and has not degraded.
-
Optimize Assay Conditions: For ACAT activity assays, ensure that substrate concentrations (cholesterol and oleoyl-CoA) are not limiting and that the enzyme source (e.g., cell lysate, microsomes) is active.
-
Use a Positive Control: Include a known ACAT inhibitor as a positive control to validate your experimental setup.
-
Check Cell Line Responsiveness: Different cell lines may have varying levels of ACAT expression and sensitivity to its inhibition. Confirm ACAT expression in your cell model.
-
Quantitative Data
The following tables summarize representative quantitative data for ACAT inhibitors. While specific data for this compound is limited, these tables provide an overview of the expected effects based on compounds with a similar mechanism of action.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (ACAT Inhibition) | 7 nM | [1][2] |
Table 2: Representative Effects of ACAT Inhibitors on Plasma Lipids in Animal Models
| Animal Model | Treatment | Dose | Change in LDL Cholesterol | Change in HDL Cholesterol | Reference |
| Rabbit | High-fat diet + ACAT inhibitor | 0.05% in diet | Decreased | Increased | [1][2] |
| Rat | High-fat diet + ACAT inhibitor | 0.05% in diet | Decreased | Increased | [1][2] |
| Chronic Renal Failure Rats | ACAT inhibitor (CI-976) | 30 mg/kg/day | Lowered | Raised | [3] |
Table 3: Representative Effects of an ACAT Inhibitor (Avasimibe) on Human Plasma Lipids
| Parameter | Dose | Mean % Change from Baseline |
| Total Triglycerides | 50-500 mg/day | -23% |
| VLDL-Cholesterol | 50-500 mg/day | -30% |
| Total Cholesterol | 50-500 mg/day | No significant change |
| LDL-Cholesterol | 50-500 mg/day | No significant change |
| HDL-Cholesterol | 50-500 mg/day | No significant change |
| Apolipoprotein AI | 500 mg/day | Significant decrease |
| Data from a study on patients with combined hyperlipidemia.[2][4] |
Experimental Protocols
1. In Vitro ACAT Activity Assay (Whole Cell-Based)
This protocol measures the incorporation of radiolabeled oleic acid into cholesteryl esters in intact cells.
-
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
[3H]Oleic acid complexed to fatty acid-free BSA
-
Phosphate-buffered saline (PBS)
-
Hexane:isopropanol (3:2, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to reach 80-90% confluency.
-
Pre-incubate cells with varying concentrations of this compound (and a vehicle control) in serum-free medium for 1-2 hours.
-
Add [3H]Oleic acid-BSA complex to each well and incubate for a defined period (e.g., 2-4 hours).
-
Wash the cells twice with cold PBS.
-
Lyse the cells and extract the lipids by adding hexane:isopropanol (3:2, v/v).
-
Separate the organic and aqueous phases by centrifugation.
-
Spot the organic phase onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate cholesteryl esters from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of ACAT inhibition relative to the vehicle control.
-
2. Quantification of Cellular Cholesterol and Cholesteryl Esters
This protocol allows for the measurement of free cholesterol and cholesteryl ester content in cells.
-
Materials:
-
Cell lysate
-
Chloroform:Methanol (2:1, v/v)
-
Cholesterol and Cholesteryl Ester standards
-
Commercial cholesterol quantification kit (colorimetric or fluorometric)
-
-
Procedure:
-
Harvest and lyse the cells.
-
Extract total lipids using the Folch method (chloroform:methanol extraction).
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in the assay buffer provided with the cholesterol quantification kit.
-
To measure total cholesterol (free cholesterol + cholesteryl esters), use the assay in the presence of cholesterol esterase.
-
To measure free cholesterol, use the assay in the absence of cholesterol esterase.
-
The amount of cholesteryl esters is calculated by subtracting the free cholesterol value from the total cholesterol value.
-
Quantify the cholesterol levels by comparing the sample readings to a standard curve generated with cholesterol standards.
-
Visualizations
Caption: Signaling pathway of cholesterol esterification and its inhibition.
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and short-term safety of a new ACAT inhibitor, avasimibe, on lipids, lipoproteins, and apolipoproteins, in patients with combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT inhibition reverses LCAT deficiency and improves plasma HDL in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Oleic Acid-2,6-diisopropylanilide Interference with Analytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Oleic Acid-2,6-diisopropylanilide in their analytical assays. While direct data on this specific compound is limited, its structural component, oleic acid, is known to interfere with various assays. This guide extrapolates from the known effects of oleic acid to provide potential troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 7 nM.[1] It has been investigated for its hypocholesterolemic effects, demonstrating the ability to decrease low-density lipoproteins and elevate high-density lipoprotein levels in animal models.[1]
Q2: Why might this compound interfere with my analytical assays?
Interference may stem from two main sources:
-
Biological Activity of the Molecule: As an ACAT inhibitor, it can modulate lipid metabolism, which may have downstream effects on various cellular processes being assayed.
-
Properties of the Oleic Acid Moiety: The oleic acid component of the molecule can have off-target biological effects and physical properties that interfere with common assay technologies. Oleic acid is known to affect cell proliferation, signaling pathways, and can interact with proteins.[2][3][4][5][6]
Q3: What types of assays are likely to be affected?
Based on the known effects of oleic acid, the following assays are susceptible to interference:
-
Cell Viability and Proliferation Assays (e.g., MTT, WST-1): Oleic acid can stimulate the proliferation of certain cancer cell lines, which would lead to an overestimation of cell viability or proliferation.[2][5][6]
-
Apoptosis Assays (e.g., Annexin V/PI staining): Oleic acid has been shown to delay apoptosis in some cell types.[2]
-
Signaling Pathway Analysis (e.g., Western Blotting for phosphorylated proteins): Oleic acid can activate various signaling pathways, such as the GPR40/ILK/Akt pathway, which could be misinterpreted as a direct effect of another compound being tested.[2][5]
-
Immunological Assays: Oleic acid has been shown to have immunomodulatory effects, including increasing immunoglobulin levels.[7]
-
Protein Formulation and Stability Assays: Oleic acid, a degradation product of polysorbate 80, can induce antibody aggregation, which can interfere with assays measuring protein concentration or activity.[8]
Q4: How can I mitigate potential interference from this compound?
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO or ethanol) at the same final concentration used for the test compound.
-
Compound-Free Controls: Run parallel experiments without the compound to establish a baseline.
-
Dose-Response Curves: Generate a full dose-response curve to identify potential non-specific effects at higher concentrations.
-
Orthogonal Assays: Confirm key findings using a different assay that relies on a distinct detection principle.
-
Assay-Specific Troubleshooting: Refer to the troubleshooting guides below for specific assay types.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Viability/Proliferation in MTT or Similar Assays
| Potential Cause | Troubleshooting Step |
| Direct mitogenic effect of the oleic acid moiety. | 1. Run a parallel assay with oleic acid alone to see if it replicates the effect. 2. Use a different cell viability assay that is less dependent on metabolic activity, such as a direct cell counting method (e.g., Trypan Blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation). 3. Reduce the incubation time with the compound if possible. |
| Interference with formazan crystal solubilization. | 1. Visually inspect the wells under a microscope for any unusual precipitate. 2. Test the compound in a cell-free system to see if it directly reacts with MTT or the solubilization agent. |
Issue 2: Altered Protein Phosphorylation in Western Blots
| Potential Cause | Troubleshooting Step |
| Activation of upstream signaling pathways by the oleic acid moiety. | 1. Investigate known signaling pathways affected by oleic acid, such as the PI3K/Akt pathway.[2][5] 2. Use specific inhibitors for these pathways to see if the observed effect is blocked. 3. Shorten the treatment duration to focus on more immediate effects of your primary compound of interest. |
| Non-specific binding to antibodies. | 1. Increase the stringency of your washing steps. 2. Include a blocking step with a non-specific fatty acid-free BSA. |
Quantitative Data Summary
The following table summarizes the reported effects of oleic acid on various cellular parameters, which may be relevant when troubleshooting interference from this compound.
| Assay Type | Cell Line | Effect of Oleic Acid | Concentration Range | Reference |
| Cell Viability (MTT) | 786-O (Renal Carcinoma) | Dose-dependent increase in cell viability | 0.05 - 0.2 mmol/l | [2] |
| Apoptosis (Flow Cytometry) | 786-O (Renal Carcinoma) | Delayed apoptosis | Not specified | [2] |
| Protein Expression (Western Blot) | 786-O (Renal Carcinoma) | Upregulation of ILK and phospho-Akt | Not specified | [2] |
| Cell Proliferation (MTT) | MCF10DCIS.COM (Breast Cancer) | Increased proliferation | Not specified | [5] |
| Cell Migration | MCF10DCIS.COM (Breast Cancer) | Increased migration | Not specified | [5] |
| Protein Expression (Western Blot) | MCF10DCIS.COM (Breast Cancer) | Increased SREBP-1 and FAS, strong phosphorylation of FAK and AKT | Not specified | [5] |
| Immunoglobulin Levels (ELISA) | MRL(+/+) mice | Significant increases in IgG, IgG(1), IgG(2a), and IgG(2b) | 0.8 mmol/kg | [7] |
Experimental Protocols
General Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and appropriate controls (vehicle, untreated). Remove the culture medium and add the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
General Protocol for Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Potential signaling pathway interference by the oleic acid moiety.
Caption: Troubleshooting workflow for suspected assay interference.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleic Acid Dissolves cGAS–DNA Phase Separation to Inhibit Immune Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Biological Action of Oleic Acid in ALDHhigh and ALDHlow Subpopulations Separated from Ductal Carcinoma In Situ of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic acid stimulates cell proliferation and BRD4-L-MYC-dependent glucose transporter transcription through PPARα activation in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunotoxic response of oleic acid anilide and its hydrolysis products in female MRL (+/+) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitigation Strategies against Antibody Aggregation Induced by Oleic Acid in Liquid Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Oleic Acid-2,6-diisopropylanilide and Avasimibe in ACAT Inhibition
In the landscape of atherosclerosis research and drug development, the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) has been a significant area of focus. This enzyme plays a crucial role in cellular cholesterol metabolism by catalyzing the esterification of free cholesterol into cholesteryl esters, a key step in the formation of foam cells and the progression of atherosclerotic plaques. This guide provides a detailed comparison of two notable ACAT inhibitors: Oleic Acid-2,6-diisopropylanilide and avasimibe, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective inhibitory profiles based on available experimental data.
Quantitative Comparison of Inhibitory Potency
The primary measure of a drug's potency as an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound and avasimibe against ACAT.
| Compound | Target | IC50 Value |
| This compound | ACAT | 7 nM[1][2][3] |
| Avasimibe | ACAT1 | 24 µM[4][5] |
| ACAT2 | 9.2 µM[4][5] | |
| ACAT (unspecified) | 3.3 µM[6] |
Note: The specific ACAT isoform inhibited by this compound is not explicitly stated in the available literature.
Based on the available data, this compound demonstrates significantly higher potency in inhibiting ACAT, with an IC50 value in the nanomolar range, as compared to avasimibe, which exhibits micromolar inhibition. Avasimibe shows a degree of selectivity, being more potent against ACAT2 than ACAT1.[4][5]
Experimental Protocols: In Vitro ACAT Inhibition Assay
The determination of IC50 values for ACAT inhibitors typically involves an in vitro enzymatic assay. The following is a detailed methodology representative of such experiments.
Objective: To determine the concentration of an inhibitor that reduces the activity of the ACAT enzyme by 50%.
Materials:
-
Microsomal fractions containing the ACAT enzyme (from a suitable cell line or tissue source)
-
Radiolabeled substrate: [14C]Oleoyl-CoA or [3H]oleate
-
Unlabeled cholesterol
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Test inhibitors (this compound, avasimibe) dissolved in a suitable solvent (e.g., DMSO)
-
Thin-Layer Chromatography (TLC) plates
-
Scintillation cocktail and counter
-
Organic solvents for lipid extraction (e.g., chloroform:methanol)
Procedure:
-
Enzyme Preparation: Microsomal fractions are prepared from cells or tissues known to express ACAT through homogenization and differential centrifugation. The protein concentration of the microsomal preparation is determined.
-
Reaction Mixture Preparation: In a reaction tube, the assay buffer, a defined amount of microsomal protein, BSA, and unlabeled cholesterol are combined.
-
Inhibitor Incubation: The test inhibitors are added to the reaction tubes at a range of concentrations. A vehicle control (containing only the solvent) is also included. The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate (e.g., [14C]Oleoyl-CoA).
-
Incubation: The reaction is allowed to proceed for a specific time at 37°C.
-
Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a solvent mixture like chloroform:methanol. This also serves to extract the lipids, including the newly formed radiolabeled cholesteryl esters.
-
Lipid Separation: The extracted lipids are separated using Thin-Layer Chromatography (TLC). The TLC plate is developed in a solvent system that effectively separates cholesteryl esters from other lipids.
-
Quantification: The area on the TLC plate corresponding to the cholesteryl ester is identified and scraped into a scintillation vial. Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the ACAT activity. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The inhibition of ACAT has direct consequences on cellular cholesterol homeostasis. The following diagrams illustrate the central role of ACAT and a typical experimental workflow for evaluating ACAT inhibitors.
References
A Comparative Analysis of ACAT1 Selectivity: Oleic Acid-2,6-diisopropylanilide versus K-604
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two known inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), "Oleic Acid-2,6-diisopropylanilide" and K-604, with a focus on their selectivity for the ACAT1 isoform. A comprehensive understanding of inhibitor selectivity is paramount for the development of targeted therapeutics with improved efficacy and reduced off-target effects.
Executive Summary
A direct and conclusive comparison of the ACAT1 selectivity of this compound and K-604 is currently hindered by the limited publicly available data for this compound. While K-604 has been extensively characterized with specific inhibitory concentrations for both ACAT1 and ACAT2, data for this compound only specifies a potent inhibition of "ACAT" without isoform-specific details. This guide presents the available data, outlines standard experimental protocols for determining ACAT selectivity, and provides a framework for understanding the significance of such a comparison.
Quantitative Data Comparison
The following table summarizes the available inhibitory activity data for both compounds. The significant data gap for this compound is a critical limitation for a direct comparison of ACAT1 selectivity.
| Compound | Target | IC50 | Selectivity (ACAT2/ACAT1) |
| This compound | ACAT (isoform not specified) | 7 nM[1][2][3][4][5] | Not Available |
| K-604 | Human ACAT1 | 0.45 µM (450 nM)[6] | 229-fold for ACAT1[6] |
| Human ACAT2 | 102.85 µM[6] |
Experimental Protocols
To determine the ACAT1 selectivity of an inhibitor, a series of in vitro assays are typically performed. These assays measure the concentration of the compound required to inhibit 50% of the activity (IC50) of each ACAT isoform.
Microsomal ACAT Inhibition Assay
This cell-free assay is a common method to assess the direct inhibitory effect of a compound on ACAT enzymes.
-
Preparation of Microsomes: Microsomal fractions rich in ACAT enzymes are isolated from cells or tissues known to express high levels of either ACAT1 (e.g., macrophages) or ACAT2 (e.g., liver or intestine). Alternatively, cell lines overexpressing a single human ACAT isoform are often used to ensure specificity.
-
Assay Reaction: The assay is conducted in a buffer containing the microsomal preparation, a cholesterol source, and a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
-
Compound Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the microsomes at various concentrations.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by adding the radiolabeled substrate and incubated at 37°C. The reaction is stopped by adding a solvent mixture (e.g., chloroform:methanol).
-
Lipid Extraction and Analysis: The lipids are extracted, and the resulting cholesteryl esters are separated from the free fatty acids using thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity incorporated into the cholesteryl ester band is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by fitting the data to a dose-response curve.
Whole-Cell ACAT Inhibition Assay
This assay format evaluates the inhibitor's activity in a more physiologically relevant cellular environment.
-
Cell Culture: Cells expressing the target ACAT isoform(s) (e.g., HepG2, Caco-2, or THP-1 cells) are cultured.
-
Compound Treatment: The cells are incubated with varying concentrations of the test inhibitor.
-
Measurement of ACAT Activity: The inhibitory effect can be assessed by measuring the formation of cholesteryl esters. This can be done by providing the cells with a radiolabeled precursor like [3H]oleic acid and subsequently measuring its incorporation into the cholesteryl ester fraction.
-
Data Analysis: Similar to the microsomal assay, IC50 values are determined from the dose-response curve.
Visualizing Experimental Workflow and Biological Pathway
To better illustrate the processes involved in this research area, the following diagrams are provided.
Caption: Workflow for assessing ACAT inhibitor selectivity.
Caption: ACAT1-mediated cholesterol esterification pathway.
Discussion and Conclusion
The available data clearly establishes K-604 as a potent and highly selective inhibitor of ACAT1, with a 229-fold greater potency for ACAT1 over ACAT2.[6] This high degree of selectivity is a desirable characteristic for a therapeutic agent targeting ACAT1, as it minimizes the potential for off-target effects related to the inhibition of ACAT2, which plays a primary role in dietary cholesterol absorption in the intestine.
In contrast, the characterization of this compound as an ACAT inhibitor is incomplete in the context of isoform selectivity. The reported IC50 of 7 nM is potent; however, without corresponding data for ACAT1 and ACAT2 individually, its selectivity profile remains unknown.[1][2][3][4][5] It is plausible that this compound inhibits both isoforms with similar potency, or it could exhibit a preference for one over the other.
References
A Comparative Guide: Oleic Acid-2,6-diisopropylanilide and ACAT Genetic Knockout Models in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological effects of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibition, with a focus on the potent inhibitor Oleic Acid-2,6-diisopropylanilide, against the phenotypes observed in ACAT genetic knockout mouse models. While direct comparative studies on this compound are limited, this guide utilizes data from structurally related and well-characterized ACAT inhibitors as proxies to offer a thorough comparative analysis for researchers in lipid metabolism and atherosclerosis.
Introduction to ACAT and its Role in Cholesterol Metabolism
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a critical intracellular enzyme that catalyzes the esterification of cholesterol into cholesteryl esters. This process is vital for storing cholesterol in lipid droplets, thereby preventing the cytotoxic effects of excess free cholesterol. In mammals, two isoforms of ACAT exist with distinct tissue distributions and physiological roles:
-
ACAT1: Ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain. It is primarily involved in maintaining intracellular cholesterol homeostasis.
-
ACAT2: Predominantly found in the intestine and liver, playing a key role in dietary cholesterol absorption and the assembly of lipoproteins.[1]
Both pharmacological inhibition and genetic knockout of these enzymes are crucial strategies for studying their roles in health and disease, particularly in atherosclerosis.
Quantitative Data Comparison: Pharmacological Inhibition vs. Genetic Knockout
The following tables summarize the key phenotypic effects on atherosclerosis and plasma lipid profiles observed with pharmacological ACAT inhibitors and in ACAT genetic knockout models.
Table 1: Effects on Atherosclerosis
| Feature | Pharmacological Inhibition (Proxy: Avasimibe, F-1394) | ACAT1 Knockout (ACAT1-/-) | ACAT2 Knockout (ACAT2-/-) |
| Atherosclerotic Lesion Size | Generally reduced. Avasimibe treatment in ApoE*3-Leiden mice resulted in a 92% reduction in lesion area compared to high-cholesterol diet controls.[2][3] F-1394 treatment in apoE-deficient mice decreased lesional area by up to 45%.[4] | Controversial; some studies show a reduction, while others report no effect or an increase in lesion size, particularly with complete ACAT1 deficiency. Macrophage-specific ACAT1 knockout has been shown to reduce lesion size. | Significantly reduced. ACAT2 knockout in apoE-deficient mice nearly abolished atherosclerosis.[5] |
| Plaque Composition | Reduced macrophage content and decreased free and esterified cholesterol within plaques.[6] | Reduced neutral lipid content and macrophage numbers in advanced lesions.[7] However, some studies report increased macrophage apoptosis due to free cholesterol accumulation. | Data not extensively available, but the overall reduction in atherosclerosis suggests a less complex plaque composition. |
| Monocyte Adhesion | Reduced. Avasimibe treatment was found to decrease monocyte adherence to the endothelium.[2][3] | Data not extensively available. | Data not extensively available. |
Table 2: Effects on Plasma Lipid Profile
| Feature | Pharmacological Inhibition (Proxy: Avasimibe, CI-976) | ACAT1 Knockout (ACAT1-/-) | ACAT2 Knockout (ACAT2-/-) |
| Total Cholesterol | Modest decrease in non-HDL cholesterol. Avasimibe lowered plasma cholesterol by 56% in ApoE*3-Leiden mice.[3] Some inhibitors like CI-976 showed effects on lesions without significantly lowering plasma cholesterol.[5][8] | Minimal effect on plasma cholesterol levels. | Significantly reduces intestinal cholesterol absorption and plasma cholesterol levels.[1] |
| LDL Cholesterol | Generally decreased. Avasimibe treatment led to a reduction in VLDL/LDL cholesterol.[2] However, some clinical trials with avasimibe showed a mild increase in LDL cholesterol.[9] | Minimal effect. | Significantly decreased. |
| HDL Cholesterol | Variable effects. Some studies report an increase in HDL cholesterol. | No significant changes reported. | May lead to an increase in HDL cholesterol esters due to a compensatory increase in LCAT activity. |
| Triglycerides | No significant consistent effect reported. | No significant changes reported. | May be elevated in some models. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of ACAT inhibition and knockout. Below are summaries of key experimental protocols.
In Vivo Administration of ACAT Inhibitors
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice, which are susceptible to developing atherosclerosis.
-
Compound Administration: this compound or other ACAT inhibitors are typically formulated in a suitable vehicle (e.g., carboxymethyl cellulose) and administered via oral gavage daily. Dosing can range from 10 to 100 mg/kg/day.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to induce atherosclerosis.
-
Duration: The treatment period typically lasts for 12 to 24 weeks.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and blood and tissues are collected for analysis.
Quantification of Atherosclerotic Lesions
-
Aortic Root Analysis: The heart and aortic root are excised, embedded in paraffin, and sectioned. Serial sections are stained with Oil Red O (for neutral lipids) and hematoxylin and eosin (for general morphology). The lesion area is quantified using imaging software.
-
En Face Analysis: The entire aorta is dissected, opened longitudinally, and stained with Sudan IV or Oil Red O to visualize lipid-rich plaques on the intimal surface. The percentage of the aortic surface area covered by lesions is then calculated.
Plasma Lipid Profile Analysis
-
Sample Collection: Blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation.
-
Analysis: Plasma total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercially available enzymatic colorimetric assays. Lipoprotein profiles can be further analyzed by fast protein liquid chromatography (FPLC).
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams are provided.
Caption: ACAT1 signaling pathway in macrophages.
Caption: Experimental workflow for comparison.
Conclusion
The cross-validation between pharmacological inhibition and genetic knockout of ACAT provides a powerful approach to understanding its role in atherosclerosis. While direct data for this compound is sparse, evidence from other potent ACAT inhibitors suggests that pharmacological intervention can effectively reduce atherosclerotic lesion size and modulate plasma lipid profiles. The effects of ACAT inhibition often mimic the phenotype of ACAT2 knockout, which is consistently atheroprotective. In contrast, the role of ACAT1 is more complex, with its complete knockout sometimes leading to adverse effects due to free cholesterol toxicity. This highlights the potential therapeutic advantage of selective ACAT2 inhibitors or balanced ACAT1/ACAT2 inhibitors in the treatment of atherosclerosis. Further research is warranted to elucidate the precise in vivo effects of this compound to fully contextualize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Acyl-CoA:cholesterol acyltransferase inhibitor avasimibe reduces atherosclerosis in addition to its cholesterol-lowering effect in ApoE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. atvb.ahajournals.org [atvb.ahajournals.org]
- 6. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of CI-976, an ACAT inhibitor, and selected lipid-lowering agents for antiatherosclerotic activity in iliac-femoral and thoracic aortic lesions. A biochemical, morphological, and morphometric evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oleic Acid-2,6-diisopropylanilide and Statins in Cholesterol-Lowering Models
In the landscape of cholesterol-lowering therapeutics, statins have long been the cornerstone of treatment. However, the exploration of alternative mechanisms of action continues to be a critical area of research. This guide provides a comparative analysis of Oleic Acid-2,6-diisopropylanilide, an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), and statins, focusing on their performance in preclinical cholesterol-lowering models. Due to the limited publicly available data on this compound, this guide will utilize data from the well-characterized ACAT inhibitor Avasimibe as a representative of its class for a comprehensive comparison with the widely prescribed statin, Atorvastatin.
Executive Summary
Statins and ACAT inhibitors represent two distinct strategies for managing hypercholesterolemia. Statins, the established first-line therapy, act by inhibiting the de novo synthesis of cholesterol in the liver. In contrast, ACAT inhibitors, such as this compound and Avasimibe, target the esterification and subsequent storage of intracellular cholesterol. This fundamental difference in their mechanisms of action leads to varied effects on lipid profiles and potential applications in cardiovascular disease management. This guide will delve into their mechanisms, present quantitative data from preclinical studies, detail experimental protocols for their evaluation, and provide visual representations of their respective signaling pathways.
Mechanisms of Action: A Tale of Two Pathways
The cholesterol-lowering effects of statins and ACAT inhibitors are rooted in their distinct molecular targets within the cholesterol metabolic pathway.
Statins: Inhibiting Cholesterol Synthesis
Statins, including atorvastatin, are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[1][2] By blocking this enzyme, statins effectively reduce the intracellular cholesterol pool within hepatocytes. This reduction in hepatic cholesterol triggers a compensatory upregulation of LDL receptor expression on the surface of liver cells.[2] The increased number of LDL receptors enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby lowering plasma LDL-C levels.[2]
This compound and ACAT Inhibitors: Preventing Cholesterol Esterification
This compound is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), with a reported IC50 of 7 nM. ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets or assembled into lipoproteins.[3] By inhibiting ACAT, these compounds prevent the storage of excess cholesterol within cells, including macrophages in the arterial wall and intestinal cells.[3] This inhibition is thought to reduce the formation of foam cells, a key component of atherosclerotic plaques, and may also decrease the absorption of dietary cholesterol. The ACAT inhibitor Avasimibe has been shown to reduce plasma cholesterol levels primarily by decreasing the production of VLDL and LDL apolipoprotein B.[4]
Performance in Cholesterol-Lowering Models: A Quantitative Comparison
The efficacy of ACAT inhibitors and statins in modulating plasma lipid profiles has been evaluated in various preclinical models. The following tables summarize representative data from studies in hypercholesterolemic rabbits, a well-established model for atherosclerosis research.[5]
Table 1: Effect of the ACAT Inhibitor Avasimibe on Plasma Lipids in Hypercholesterolemic Rabbits
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Reference |
| High-Cholesterol Diet (Control) | 18.7 ± 2.6 mmol/L (~723 mg/dL) | Not specified | Not specified | [6] |
| Avasimibe (10 mg/kg/day) | 8.1 ± 1.2 mmol/L (~313 mg/dL) | Not specified | Not specified | [6] |
| High-Cholesterol Diet (Control) | Not specified | Not specified | Not specified | [7] |
| Avasimibe (25 mg/kg/day) | No significant effect | Not specified | Not specified | [7] |
Note: Avasimibe's effect on plasma cholesterol can be model-dependent. In the ApoE3-Leiden mouse model, a 56% reduction in plasma cholesterol was observed.[6] In another rabbit study, Avasimibe did not significantly alter total plasma cholesterol but did reduce aortic cholesteryl ester content.[7]*
Table 2: Effect of Atorvastatin on Plasma Lipids in Hypercholesterolemic Rabbits
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Reference |
| High-Cholesterol Diet (Control) | 3235 ± 329 | Not specified | Not specified | [8] |
| Atorvastatin (0.3 mg/kg/day) | 1943 ± 17 | Reduced | Increased | [8][9] |
| High-Cholesterol Diet (Control) | Not specified | Increased | Not specified | [9] |
| Atorvastatin (2.5 mg/kg/day) | No significant change | Not specified | Not specified | [10] |
| Normal Diet (Control) | 1.78 ± 0.57 mmol/L (~69 mg/dL) | Not specified | Not specified | [11] |
| Atorvastatin | 0.94 ± 0.19 mmol/L (~36 mg/dL) | Not specified | Not specified | [11] |
Note: The efficacy of atorvastatin can vary depending on the specific experimental conditions, including the composition of the diet and the duration of treatment. Some studies show a significant reduction in total and LDL cholesterol, while others report more modest or non-significant changes in total cholesterol but beneficial effects on other markers of atherosclerosis.[8][9][10]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of cholesterol-lowering agents.
In Vivo Cholesterol-Lowering Efficacy in Rabbits
This protocol outlines a general procedure for assessing the in vivo efficacy of a test compound in a hypercholesterolemic rabbit model.[5]
-
Animal Model: Male New Zealand White rabbits are typically used.
-
Diet-Induced Hypercholesterolemia: Animals are fed a high-cholesterol diet (e.g., 0.5-2% cholesterol) for a period of 4-8 weeks to induce hypercholesterolemia.[5]
-
Compound Administration: The test compound (e.g., this compound, Avasimibe, or a statin) is administered orally once daily at a predetermined dose for a specified duration (e.g., 4-12 weeks). A control group receives the vehicle alone.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the study period.
-
Lipid Analysis: Plasma is separated, and total cholesterol, LDL-C, and HDL-C concentrations are determined using standard enzymatic colorimetric assays.
-
Atherosclerotic Lesion Analysis: At the end of the study, animals are euthanized, and the aortas are excised. The extent of atherosclerotic lesions can be quantified by en face analysis after staining with Oil Red O or by histological analysis of cross-sections.
In Vitro Enzyme Inhibition Assays
1. ACAT Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the ACAT enzyme.[12][13]
-
Enzyme Source: Microsomes containing ACAT are prepared from a suitable source, such as cultured cells (e.g., HepG2) or animal liver tissue.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the microsomal preparation, a cholesterol source (e.g., cholesterol-rich liposomes), and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Inhibitor Incubation: The test compound is pre-incubated with the microsomes at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C. The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol).
-
Lipid Extraction and Analysis: Lipids are extracted, and the formed radiolabeled cholesteryl esters are separated from the unreacted fatty acyl-CoA by thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the cholesteryl ester band is quantified using a scintillation counter. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.[14]
2. HMG-CoA Reductase Activity Assay
This assay determines the inhibitory effect of a compound on HMG-CoA reductase activity.[15][16]
-
Enzyme Source: Purified HMG-CoA reductase or a microsomal fraction from liver tissue can be used.
-
Reaction Mixture: The assay buffer contains HMG-CoA and NADPH.
-
Inhibitor Incubation: The test compound (e.g., a statin) is pre-incubated with the enzyme.
-
Reaction Monitoring: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[15][16]
-
Data Analysis: The rate of NADPH consumption is calculated, and the inhibitory activity of the test compound is determined by comparing the rate in the presence of the inhibitor to the rate in its absence. The IC50 value can then be calculated.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes is crucial for understanding the distinct mechanisms of these cholesterol-lowering agents.
Caption: Statin Signaling Pathway.
Caption: ACAT Inhibitor Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The ACAT inhibitor avasimibe reduces macrophages and matrix metalloproteinase expression in atherosclerotic lesions of hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effects of atorvastatin therapy on hypercholesterolemic rabbits with respect to oxidative stress, nitric oxide pathway and homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of cholesterol re-supplementation and atorvastatin on plaque composition in the thoracic aorta of New Zealand white rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevention of Cardiac Hypertrophy by Atorvastatin in a Transgenic Rabbit Model of Human Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of Oleic Acid-2,6-diisopropylanilide's Effects on ACAT1 and ACAT2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Non-selective ACAT Inhibitor with Isoform-Specific Alternatives
Acyl-CoA: cholesterol acyltransferase (ACAT) enzymes, with their two isoforms ACAT1 and ACAT2, play pivotal roles in cellular cholesterol homeostasis. Their distinct tissue distributions and physiological functions make them attractive therapeutic targets for various diseases, including atherosclerosis and neurodegenerative disorders. This guide provides a comparative analysis of "Oleic Acid-2,6-diisopropylanilide," a potent ACAT inhibitor, and contrasts its activity with that of isoform-selective inhibitors.
Executive Summary
Quantitative Inhibitory Data
The following table summarizes the inhibitory potency of "this compound" and other well-characterized ACAT inhibitors against ACAT1 and ACAT2. This comparative data highlights the varying degrees of selectivity among different compounds.
| Compound | Target(s) | IC50 / EC50 (nM) for ACAT1 | IC50 / EC50 (nM) for ACAT2 | Selectivity |
| This compound | ACAT | Not Specified | Not Specified | Likely Non-selective |
| CI-976 | ACAT | 73 | Not Specified | Non-selective |
| F-1394 | ACAT | 6.4 (rat liver microsomes) | Not Specified | Non-selective |
| Nevanimibe (PD-132301-2) | ACAT1 | 9 | 368 | ACAT1-selective |
Note: The IC50 value for this compound does not specify the isoform. However, studies on similar "oleic acid anilide" compounds suggest a lack of significant difference in inhibitory activity between ACAT1 and ACAT2.
Experimental Protocols
Accurate assessment of ACAT inhibition requires robust experimental methodologies. Below are detailed protocols for both microsomal and whole-cell assays that can be adapted to evaluate the inhibitory potential of compounds like "this compound."
Microsomal ACAT Activity Assay
This in vitro assay measures the enzymatic activity of ACAT in isolated microsomes, which are rich in this endoplasmic reticulum-resident enzyme.
Materials:
-
Liver or cell line microsomes
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
Bovine Serum Albumin (BSA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-Layer Chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Microsome Preparation: Isolate microsomes from tissue homogenates or cultured cells via differential centrifugation.
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, assay buffer, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding the lipid extraction solvents.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
TLC Analysis: Spot the organic phase onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid) to separate cholesteryl esters from free fatty acids.
-
Quantification: Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Whole-Cell ACAT Inhibition Assay
This assay measures ACAT activity within intact cells, providing a more physiologically relevant assessment of a compound's efficacy.
Materials:
-
Cultured cells (e.g., macrophages or hepatocytes)
-
Cell culture medium
-
[³H]Oleic acid complexed to BSA
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvents
-
TLC plates
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in multi-well plates and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound or vehicle control for a predetermined time.
-
Radiolabeling: Remove the treatment medium and add fresh medium containing [³H]Oleic acid-BSA complex. Incubate for 1-4 hours at 37°C to allow for the incorporation of the radiolabeled oleic acid into cholesteryl esters.
-
Washing: Wash the cells with PBS to remove any unincorporated [³H]Oleic acid.
-
Lipid Extraction: Lyse the cells and extract the lipids using appropriate solvents.
-
TLC Analysis and Quantification: Separate and quantify the radiolabeled cholesteryl esters as described in the microsomal assay protocol.
-
Data Analysis: Determine the IC50 value of the test compound based on the reduction in cholesteryl ester formation.
Signaling Pathways and Experimental Workflow
The distinct roles of ACAT1 and ACAT2 in cellular cholesterol metabolism are depicted in the following diagrams.
Caption: Distinct roles of ACAT1 and ACAT2 in cholesterol esterification.
Caption: Workflow for assessing ACAT inhibitor potency and selectivity.
Concluding Remarks
"this compound" is a potent inhibitor of ACAT. While its specific selectivity for ACAT1 versus ACAT2 requires further investigation, its structural class suggests it may act as a non-selective inhibitor. For therapeutic applications where isoform specificity is crucial, selective inhibitors like Nevanimibe for ACAT1 may be more suitable. The provided experimental protocols offer a framework for researchers to further characterize the inhibitory profile of "this compound" and other novel compounds, contributing to the development of targeted therapies for cholesterol-related pathologies. The distinct cellular roles of ACAT1 in intracellular cholesterol storage and ACAT2 in lipoprotein assembly underscore the importance of developing isoform-selective inhibitors for precise therapeutic intervention.
A Head-to-Head Comparison: Oleic Acid-2,6-diisopropylanilide vs. Pactimibe in ACAT Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors.
In the landscape of therapeutic strategies targeting hypercholesterolemia and atherosclerosis, the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) has been a significant area of investigation. This enzyme plays a crucial role in the esterification of cholesterol, a key step in the absorption of dietary cholesterol and the formation of foam cells in atherosclerotic plaques. This guide provides a head-to-head comparison of two notable ACAT inhibitors: Oleic Acid-2,6-diisopropylanilide and pactimibe. While direct comparative clinical trials are unavailable, this document synthesizes existing preclinical and clinical data to offer an objective overview of their respective profiles.
Mechanism of Action: Targeting Cholesterol Esterification
Both this compound and pactimibe function by inhibiting the ACAT enzyme, which is responsible for converting free cholesterol into cholesteryl esters. This inhibition is a key mechanism for reducing the accumulation of cholesterol in various tissues. There are two isoforms of ACAT: ACAT1, found ubiquitously in various tissues including macrophages, and ACAT2, which is primarily located in the liver and intestines.
Pactimibe is characterized as a dual inhibitor of both ACAT1 and ACAT2.[1] This dual inhibition was initially thought to be advantageous for a comprehensive reduction in cholesterol absorption and foam cell formation. In contrast, while specific isoform selectivity data for this compound is not extensively published, its potent inhibition of the overall ACAT enzyme activity has been established.
Comparative Efficacy: A Look at the Data
A direct comparison of the efficacy of this compound and pactimibe is challenging due to the absence of head-to-head studies. However, by examining their performance in various preclinical and clinical settings, we can draw indirect comparisons.
In Vitro Potency
| Compound | Target | IC50 | Reference |
| This compound | ACAT | 7 nM | [2] |
| Pactimibe | ACAT1 | Micromolar levels | [1] |
| ACAT2 | Micromolar levels | [1] | |
| Cholesteryl Ester Formation (Human Macrophages) | 6.7 µM | [1] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Performance in Animal Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | Rabbits and Rats (High-fat, high-cholesterol diet) | Decreased low-density lipoproteins (LDL) and elevated high-density lipoprotein (HDL) levels. | [2] |
| Pactimibe | Hamsters (Atherogenic diet) | At 3 and 10 mg/kg for 90 days, decreased serum total cholesterol by 70% and 72%, and aortic fatty streak area by 79% and 95%, respectively.[1] | [1] |
| ApoE-/- Mice (Early lesion model) | At 0.1% in the diet, reduced plasma cholesterol by 43-48% and atherosclerotic lesion area by 90%.[3] | [3] |
Clinical Trial Outcomes: The Diverging Paths
The clinical development trajectories of these two compounds are markedly different, providing crucial insights into their therapeutic potential and safety.
Pactimibe underwent significant clinical investigation, including the CAPTIVATE and ACTIVATE trials. However, these studies were ultimately discontinued. The CAPTIVATE trial, a randomized, placebo-controlled study in patients with familial hypercholesterolemia, found that pactimibe did not reduce the progression of atherosclerosis as measured by carotid intima-media thickness (CIMT).[4] Worryingly, the treatment was associated with an increase in major cardiovascular events compared to placebo.[4] The ACTIVATE trial also failed to show a beneficial effect on atherosclerosis progression.
In contrast, there is a lack of publicly available clinical trial data for This compound . Its development pathway remains less clear, and without human trial data, its clinical efficacy and safety profile cannot be definitively assessed.
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for key experiments are outlined below.
ACAT Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory activity of compounds against ACAT in a cell-based assay.
Materials:
-
Cultured cells expressing ACAT (e.g., macrophages, HepG2 cells)
-
Test compounds (this compound or pactimibe) dissolved in a suitable solvent (e.g., DMSO)
-
[³H]oleic acid complexed to bovine serum albumin (BSA)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Plate cells in multi-well plates and culture until they reach the desired confluency.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a specified period.
-
Radiolabeling: Remove the medium and add fresh medium containing the [³H]oleic acid-BSA complex. Incubate for 1-4 hours at 37°C to allow for the incorporation of the radiolabeled oleic acid into cholesteryl esters.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS to remove unincorporated [³H]oleic acid. Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Lipid Separation: Separate the extracted lipids, specifically cholesteryl esters, from other lipid classes using TLC.
-
Quantification: Scrape the TLC plate area corresponding to cholesteryl esters and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.[5]
In Vivo Atherosclerosis Assessment in Animal Models
This protocol describes a general approach for evaluating the effect of ACAT inhibitors on the development of atherosclerosis in a mouse model.
Animal Model:
-
Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used model as they spontaneously develop atherosclerotic lesions that are exacerbated by a high-fat diet.[6]
Procedure:
-
Animal Acclimatization and Diet: Acclimate ApoE-/- mice to the housing conditions and provide them with a standard chow diet.
-
Induction of Atherosclerosis: Switch the mice to a high-fat, Western-type diet to accelerate the development of atherosclerotic plaques.
-
Treatment Administration: Divide the mice into control and treatment groups. Administer the test compound (e.g., pactimibe or this compound) to the treatment group, typically mixed into the diet or administered via oral gavage, for a specified duration (e.g., 12 weeks).[3]
-
Plasma Lipid Analysis: At regular intervals and at the end of the study, collect blood samples to measure plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
Atherosclerotic Lesion Analysis: At the end of the treatment period, euthanize the mice and perfuse the vasculature. Dissect the aorta and perform en face analysis to quantify the total atherosclerotic lesion area. Additionally, the aortic root can be sectioned and stained (e.g., with Oil Red O) for more detailed histological analysis of plaque size and composition.[3]
-
Data Analysis: Compare the plasma lipid levels and atherosclerotic lesion areas between the control and treatment groups to determine the efficacy of the compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: The enzymatic conversion of free cholesterol to cholesteryl esters by ACAT.
Caption: A typical workflow for an in vitro ACAT inhibition assay.
Caption: The proposed mechanism of action for ACAT inhibitors in atherosclerosis.
Conclusion
This compound and pactimibe both demonstrate potent inhibition of the ACAT enzyme, a key target in cholesterol metabolism. While this compound shows remarkable in vitro potency, the publicly available in vivo and clinical data are limited. In contrast, pactimibe, a dual ACAT1/2 inhibitor, has a more extensive dataset from preclinical and clinical studies. Despite promising results in animal models, its clinical development was halted due to a lack of efficacy and safety concerns in human trials.[4]
For researchers and drug development professionals, this comparison highlights the critical importance of translating preclinical efficacy into clinical benefit and safety. The story of pactimibe serves as a cautionary tale in the development of ACAT inhibitors. Future research on compounds like this compound will require rigorous clinical evaluation to determine their true therapeutic potential. The provided experimental protocols and diagrams offer a foundational resource for further investigation into this class of compounds.
References
- 1. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay: Inhibition Assay: Methods for assessing the selectively of ACAT1 inhibitors are known in the art and can be based upon any conventional assay ... - ChEMBL [ebi.ac.uk]
- 3. ACAT inhibitor pactimibe sulfate (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Animal models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Oleic Acid-2,6-diisopropylanilide: A Potent ACAT Inhibitor with Advantages Over Non-Selective Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Oleic Acid-2,6-diisopropylanilide (OAD) has emerged as a highly potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism. With a reported IC50 value of 7 nM, OAD stands out for its significant inhibitory activity.[1][2] This guide provides a detailed comparison of OAD with non-selective ACAT inhibitors, highlighting its potential advantages in research and therapeutic development. The focus will be on the implications of selective versus non-selective inhibition of the two ACAT isoforms, ACAT1 and ACAT2.
Understanding the Target: ACAT1 and ACAT2
Acyl-CoA:cholesterol acyltransferase (ACAT) is responsible for the intracellular esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. Two isoforms of this enzyme exist, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles.
-
ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and kidneys. It is primarily involved in maintaining cellular cholesterol homeostasis by preventing the accumulation of toxic free cholesterol.
-
ACAT2 is predominantly found in the intestines and liver and plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.
This differential expression and function form the basis for the development of selective ACAT inhibitors, aiming to target specific pathological processes while minimizing off-target effects.
This compound vs. Non-Selective Inhibitors: A Quantitative Comparison
While the specific inhibitory activity of this compound against the individual ACAT1 and ACAT2 isoforms is not yet publicly available, its high potency (IC50 = 7 nM) suggests a strong interaction with the enzyme.[1][2] To understand the potential advantages of such a potent inhibitor, it is useful to compare it with well-characterized non-selective ACAT inhibitors that have been evaluated in clinical trials.
| Inhibitor | Target(s) | IC50 (ACAT1) | IC50 (ACAT2) | Key Characteristics |
| This compound | ACAT | Not Specified | Not Specified | Potent inhibitor with a reported IC50 of 7 nM for ACAT.[1][2] |
| Avasimibe | ACAT1 & ACAT2 | 24 µM | 9.2 µM | A non-selective inhibitor that has been studied in clinical trials for atherosclerosis. |
| Pactimibe | ACAT1 & ACAT2 | 4.9 µM | 3.0 µM | A dual inhibitor of ACAT1 and ACAT2, also investigated for cardiovascular diseases. |
Table 1: Comparison of IC50 Values of ACAT Inhibitors. This table highlights the superior potency of this compound compared to the non-selective inhibitors Avasimibe and Pactimibe.
The Advantages of Selective ACAT Inhibition
The development of ACAT inhibitors has shifted towards isoform-selective compounds due to the disappointing results and adverse effects observed with non-selective inhibitors in clinical trials. The primary advantages of a selective inhibitor, particularly one targeting ACAT2, include:
-
Reduced Risk of Atherosclerosis: Selective inhibition of ACAT2 is expected to decrease the absorption of dietary cholesterol and reduce the secretion of atherogenic lipoproteins from the liver, thereby directly addressing key factors in the development of atherosclerosis.
-
Minimized Cellular Toxicity: Non-selective inhibition of ACAT1 can lead to the accumulation of free cholesterol in macrophages and other cells, which can be cytotoxic and paradoxically promote atherosclerosis. A selective ACAT2 inhibitor would avoid this detrimental effect.
-
Improved Safety Profile: The adverse effects associated with non-selective ACAT inhibitors in clinical trials, such as adrenal toxicity, are thought to be linked to the inhibition of ACAT1 in steroidogenic tissues. A highly selective ACAT2 inhibitor would likely have a better safety profile.
Given the high potency of this compound, determining its selectivity for ACAT1 versus ACAT2 is a critical next step in evaluating its therapeutic potential. If found to be ACAT2-selective, it could represent a significant advancement over existing non-selective inhibitors.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro ACAT Inhibition Assay
This assay determines the inhibitory activity of a compound against ACAT enzymes in a cell-free system.
1. Preparation of Microsomes:
- Homogenize liver tissue from a suitable animal model (e.g., rat) in a buffered solution.
- Perform differential centrifugation to isolate the microsomal fraction, which is enriched with ACAT enzymes.
2. Assay Reaction:
- Prepare a reaction mixture containing the microsomal preparation, a cholesterol source (e.g., cholesterol-rich liposomes), and a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA) in a suitable buffer.
- Pre-incubate the test compound (dissolved in a solvent like DMSO) with the microsomes at various concentrations.
- Initiate the reaction by adding the radiolabeled substrate and incubate at 37°C.
- Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
3. Lipid Extraction and Analysis:
- Extract the lipids from the reaction mixture.
- Separate the cholesteryl ester fraction from free fatty acids using thin-layer chromatography (TLC).
4. Quantification and Data Analysis:
- Quantify the radioactivity of the cholesteryl ester band using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Cholesterol Esterification Assay
This assay measures the ability of a compound to inhibit cholesterol esterification in a cellular context.
1. Cell Culture and Treatment:
- Culture appropriate cells (e.g., macrophages or hepatocytes) in a suitable medium.
- Pre-incubate the cells with the test compound at various concentrations.
2. Radiolabeling:
- Add a radiolabeled precursor, such as [³H]oleic acid or [¹⁴C]cholesterol, to the cell culture medium.
- Incubate the cells to allow for the incorporation of the radiolabel into cholesteryl esters.
3. Lipid Extraction and Analysis:
- Wash the cells to remove excess radiolabel.
- Lyse the cells and extract the total lipids.
- Separate the cholesteryl esters by TLC.
4. Quantification and Data Analysis:
- Quantify the radioactivity of the cholesteryl ester spots.
- Determine the effect of the compound on cholesterol esterification and calculate the IC50 value.
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the ACAT signaling pathway and a general experimental workflow for inhibitor screening.
Caption: ACAT signaling pathway and points of inhibition.
Caption: General workflow for ACAT inhibitor discovery.
References
Safety Operating Guide
Prudent Disposal of Oleic Acid-2,6-diisopropylanilide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthesized chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Oleic Acid-2,6-diisopropylanilide, a fatty acid anilide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from the known hazards of its constituent parts, Oleic Acid and 2,6-diisopropylaniline, and general best practices for the disposal of analogous chemical substances.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the properties of its precursors, this compound should be treated as a potential skin and eye irritant.[1] It is also combustible and may release toxic fumes upon decomposition.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid direct release into the environment.[2][3] This compound should be treated as hazardous chemical waste.
-
Segregation and Collection:
-
Collect all waste containing this compound, including residual amounts in reaction vessels, contaminated consumables (e.g., pipette tips, weighing boats), and any absorbent material used for spills.
-
Place all waste into a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[2]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate:
-
If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ensure the area is well-ventilated to disperse any potential vapors.
-
-
Containment:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1]
-
-
Collection:
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Oleic Acid-2,6-diisopropylanilide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Oleic Acid-2,6-diisopropylanilide. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of its constituent parts, 2,6-diisopropylaniline and oleic acid, to ensure the highest safety standards in the laboratory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is vital to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected prior to use.[1] | To prevent skin contact, as aniline compounds can be toxic upon dermal absorption.[1] Proper glove removal technique is essential to avoid cross-contamination. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[1] A face shield may be required for splash hazards.[1][2][3] | To protect eyes from potential splashes of the chemical which can cause serious eye irritation. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[1] Closed-toe shoes are mandatory.[1] | To prevent contamination of personal clothing and skin.[1] Contaminated clothing should be removed immediately. |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[1] A NIOSH-approved respirator may be necessary if ventilation is inadequate or if aerosols are generated.[1] | To prevent the inhalation of any toxic vapors or aerosols. |
Experimental Protocol: Safe Handling Procedure
Adherence to a strict, step-by-step handling protocol is critical for minimizing risks.
1. Preparation:
-
Ensure the designated work area, ideally a chemical fume hood, is clean and uncluttered.[1]
-
Verify that an eyewash station and safety shower are accessible and in good working order.[1][4]
-
Assemble all necessary equipment, including appropriate containers and reagents, before commencing work.[1]
-
Don all required personal protective equipment as detailed in the table above.[1]
2. Handling:
-
Handle the substance in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][4][5]
-
Avoid direct contact with skin and eyes.[6]
-
When transferring or weighing, do so carefully to prevent spills and the generation of aerosols.[4]
-
Keep the container tightly closed when not in use.
3. Post-Handling:
-
Decontaminate all equipment and the work surface after use.
-
Properly dispose of all waste materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly with soap and water after handling.[5]
Emergency Procedures
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. Seek immediate medical attention from an ophthalmologist.[1]
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water and consult a physician.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all chemical waste in a clearly labeled, sealed, and appropriate container.[1] Do not mix with other waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be disposed of as hazardous waste in a designated container.
-
Disposal: Dispose of all waste through a licensed disposal company, following all federal, state, and local regulations.[4][6] Do not allow the product to enter drains or waterways.[4]
Workflow for Handling this compound
Caption: This diagram outlines the procedural workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
